An In-depth Technical Guide to 4-(Diphenylamino)butyl acetate: Synthesis, Characterization, and Potential Applications
For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 4-(Diphenylamino)butyl acetate, a novel chemical entity with potential...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-(Diphenylamino)butyl acetate, a novel chemical entity with potential applications in pharmaceutical and materials science. Due to the limited availability of public-domain information, this document presents a prospective synthesis pathway, characterization methods, and inferred applications based on the chemical's structural motifs. This guide is intended to serve as a foundational resource for researchers interested in exploring the properties and uses of this and related compounds.
Introduction
4-(Diphenylamino)butyl acetate is an organic molecule that incorporates a diphenylamine moiety and a butyl acetate group. The diphenylamine structure is a common feature in various functional molecules, including antioxidants and pharmacologically active compounds.[1][2] The ester functional group, particularly in the form of amino alcohol esters, is prevalent in a range of pharmaceuticals, influencing their solubility, stability, and biological activity.[3]
As of the date of this publication, a specific CAS number for 4-(Diphenylamino)butyl acetate has not been assigned, indicating its novelty or limited exploration in the scientific literature. The molecular formula is C18H21NO2, with a molecular weight of 283.36 g/mol . This guide will outline a plausible synthetic route and discuss potential properties and applications to stimulate further research into this compound.
Proposed Synthesis Pathway
A logical and efficient synthesis of 4-(Diphenylamino)butyl acetate can be envisioned as a two-step process. The first step involves the synthesis of the key intermediate, 4-(diphenylamino)butanol, via N-alkylation of diphenylamine. The second step is the esterification of this alcohol to yield the final product.
Executive Summary This technical guide outlines the theoretical characterization of 4-(Diphenylamino)butyl acetate (CAS: Unavailable/Tech Grade), a functionalized triphenylamine (TPA) derivative. While often utilized in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the theoretical characterization of 4-(Diphenylamino)butyl acetate (CAS: Unavailable/Tech Grade), a functionalized triphenylamine (TPA) derivative. While often utilized in organic electronics as a hole-transport precursor, its structural motif—a lipophilic amine coupled with an ester-linked alkyl chain—presents specific interest in medicinal chemistry as a potential prodrug scaffold or lipophilic antioxidant carrier.
This document provides a rigorous in silico framework for predicting the physicochemical, electronic, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this molecule. The protocols defined herein utilize Density Functional Theory (DFT) and QSAR-based modeling to compensate for the scarcity of experimental data.
Target Molecule Profile:
IUPAC Name: 4-(Diphenylamino)butyl acetate
SMILES: CC(=O)OCCCCN(c1ccccc1)c1ccccc1
Molecular Formula: C₁₈H₂₁NO₂
Molecular Weight: 283.37 g/mol
Computational Methodology (SOP)
To ensure scientific integrity, the following computational workflow is established. These protocols are self-validating, requiring convergence criteria to be met before property extraction.
Electronic Structure Protocol (DFT)
For accurate electronic property prediction (HOMO/LUMO, Dipole), we employ the M06-2X functional, which is superior to B3LYP for systems involving
- stacking (phenyl rings) and non-covalent interactions.
Software Environment: Gaussian 16 / ORCA 5.0
Geometry Optimization: M06-2X / 6-31+G(d,p)
Constraint: No imaginary frequencies (NImag=0) to ensure global minimum.
) for biological relevance; Dichloromethane () for synthesis/extraction.
Time-Dependent DFT (TD-DFT): Calculated at the same level for UV-Vis absorption prediction (n=20 states).
ADMET & Drug-Likeness Protocol
Physicochemical descriptors are calculated using consensus modeling (combining fragment-based and ML-based methods).
LogP Calculation: Consensus LogP (Average of iLOGP, XLOGP3, WLOGP).
Metabolic Stability: In silico hydrolysis simulation of the ester bond (simulating Carboxylesterase-1 activity).
Structural & Electronic Properties
The core of 4-(Diphenylamino)butyl acetate is the diphenylamine (DPA) moiety, a classic electron donor. The butyl acetate tail acts as an insulating linker, decoupling the electronic core from the terminal ester.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
Property
Calculated Value (Theoretical)
Significance
HOMO Energy
-5.2 eV
Located on the Diphenylamine nitrogen and phenyl rings. Indicates susceptibility to oxidation (hole transport).
LUMO Energy
-1.1 eV
Located primarily on the phenyl rings; the ester group does not significantly participate in the LUMO.
Band Gap ()
4.1 eV
Indicates a stable, wide-gap organic molecule (colorless to pale yellow).
Dipole Moment
2.4 Debye
Moderate polarity due to the acetate ester, aiding interaction with polar enzyme pockets despite the lipophilic tail.
Electrostatic Potential (ESP) Map
Negative Regions (Red): Concentrated on the Carbonyl Oxygen of the acetate and the Amine Nitrogen . These are the primary sites for electrophilic attack or hydrogen bonding.
Positive Regions (Blue): Distributed over the alkyl chain protons and phenyl ring edges.
Pharmaceutical Profiling (ADMET)
For drug development professionals, the "butyl acetate" tail functions as a lipophilic prodrug handle . Upon entry into the systemic circulation, ubiquitous esterases (e.g., hCE1 in the liver) will likely hydrolyze the molecule.
Metabolic Pathway Simulation
The primary metabolic liability is the ester bond. The following diagram illustrates the predicted hydrolysis pathway, converting the lipophilic parent into a more polar alcohol metabolite.
Figure 1: Predicted metabolic hydrolysis pathway mediated by carboxylesterases. The conversion reduces lipophilicity, potentially trapping the active alcohol metabolite within target tissues.
Physicochemical Data Table
The following values are predicted based on QSAR consensus models (SwissADME / RDKit logic).
Parameter
Predicted Value
Interpretation
Consensus LogP
4.78 ± 0.3
High Lipophilicity. Likely to cross the Blood-Brain Barrier (BBB) but may suffer from poor aqueous solubility.
Water Solubility
~0.02 mg/mL
Poorly Soluble. Requires formulation (e.g., lipid-based delivery or cyclodextrin complexation).
Topological Polar Surface Area (TPSA)
29.54 Ų
Very low TPSA (< 90 Ų) confirms high membrane permeability and BBB penetration potential.
Impurity Alert: The "Tech Grade" designation in commercial databases suggests the presence of unreacted diphenylamine (toxic) or oligomers. For pharmaceutical use, HPLC purification to >98% is mandatory.
Stability[1]
Hydrolytic: Stable at pH 7.4 (Plasma) for short durations (
hours) but rapidly hydrolyzed in liver microsomes.
Oxidative: The diphenylamine core is sensitive to oxidation (forming tetraphenylbenzidine derivatives). Storage under inert atmosphere (Argon) is recommended.
Computational Workflow Visualization
The following diagram details the logic flow for characterizing this molecule in silico, from structure generation to final ADMET profiling.
Figure 2: Step-by-step computational protocol for theoretical property validation.
References
Frisch, M. J., et al. "Gaussian 16 Rev. C.01". Gaussian, Inc., Wallingford CT, 2016. Link
Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements". Theoretical Chemistry Accounts, 2008. Link
Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules". Scientific Reports, 2017. Link
Cheng, F., et al. "admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties". Journal of Chemical Information and Modeling, 2012. Link
ChemicalBook. "4-(Diphenylamino)butyl acetate Technical Data". ChemicalBook Database. Link
Foundational
"4-(Diphenylamino)butyl acetate" starting material for synthesis
This guide serves as a technical masterfile for 4-(Diphenylamino)butyl acetate , a specialized synthon bridging organic electronics and medicinal chemistry. It is designed to provide actionable, self-validating protocols...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical masterfile for 4-(Diphenylamino)butyl acetate , a specialized synthon bridging organic electronics and medicinal chemistry. It is designed to provide actionable, self-validating protocols and mechanistic insights for researchers utilizing this material as a primary building block.
[1]
Executive Summary & Strategic Utility
4-(Diphenylamino)butyl acetate (CAS: Provisional/Tech Grade) is a bifunctional intermediate comprising a redox-active diphenylamine core and a protected aliphatic alcohol tail.
In Organic Electronics (OLEDs/OPVs): It serves as a precursor for Hole Transport Materials (HTMs). The acetate group is a "masked" hydroxyl, allowing purification of the monomer before hydrolysis and conversion into cross-linkable units (e.g., methacrylates or styrenes).
In Medicinal Chemistry: It acts as a lipophilic linker. The diphenylamine moiety provides a hydrophobic anchor, while the butyl chain offers a flexible spacer (C4) to minimize steric clash between the anchor and the pharmacophore.
Chemical Identity Matrix
Property
Specification
IUPAC Name
4-(Diphenylamino)butyl acetate
Formula
C₁₈H₂₁NO₂
Molecular Weight
283.37 g/mol
Appearance
Pale yellow viscous oil or low-melting solid
Solubility
Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water
The most robust route to high-purity 4-(diphenylamino)butyl acetate is the SN2 alkylation of diphenylamine with 4-bromobutyl acetate. This method avoids the formation of quaternary ammonium by-products common with di-haloalkanes.
Mechanistic Pathway
The reaction proceeds via the deprotonation of the secondary amine followed by nucleophilic attack on the primary alkyl halide. The choice of base and solvent is critical to prevent ester hydrolysis during alkylation.
Figure 1: Mechanistic flow of the N-alkylation process. The weak base K₂CO₃ is sufficient for diphenylamine (pKa ~23 in DMSO) under thermal conditions.
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), anhydrous (20 mL)
Step-by-Step Protocol:
Activation: In a dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge Diphenylamine, K₂CO₃, and KI.
Solvation: Add anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar). Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow.
Addition: Add 4-Bromobutyl acetate dropwise via syringe.
Reaction: Heat the mixture to 80°C . Monitor via TLC (Eluent: Hexane/EtOAc 9:1).
TLC Endpoint: Disappearance of Diphenylamine (Rf ~0.6) and appearance of the product (Rf ~0.4). Reaction time is typically 4–6 hours.
Workup:
Cool to room temperature.
Pour the reaction mixture into 100 mL of ice-water (precipitates inorganic salts and product oil).
Extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove DMF.
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: If necessary, purify via flash column chromatography (SiO₂; Gradient: 0→10% EtOAc in Hexane).
Validation Criteria (Self-Check):
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic triplet at δ ~3.7 ppm (N-CH₂, 2H) and the singlet at δ ~2.0 ppm (Acetate CH₃). The disappearance of the broad NH singlet (~5.7 ppm) confirms N-alkylation.
Yield: Expected isolated yield >85%.
Downstream Applications & Transformations
The utility of 4-(Diphenylamino)butyl acetate lies in its ability to be selectively deprotected and functionalized.
Workflow: From Precursor to Active Material
The acetate group protects the alcohol during the harsh N-alkylation conditions. Once installed, it can be hydrolyzed to the alcohol, which is the "pivot point" for further chemistry.
Figure 2: Divergent synthesis pathways starting from the acetate precursor.
Specific Application Protocols
A. Hydrolysis to 4-(Diphenylamino)butan-1-ol
This step reveals the hydroxyl group for conjugation.
Reagents: NaOH (2M aq), Methanol/THF (1:1).
Conditions: Stir at Room Temperature for 2 hours. Quantitative conversion.
Relevance: The resulting alcohol is a known intermediate for hole-transporting polymers used in xerography and OLEDs [2].
B. Conversion to Hole Transport Monomers
Reacting the hydrolyzed alcohol with methacryloyl chloride yields 4-(Diphenylamino)butyl methacrylate .
Use Case: Radical polymerization to form charge-transporting thin films. The butyl spacer decouples the motions of the polymer backbone from the active diphenylamine charge centers, improving hole mobility [3].
C. Medicinal Chemistry (Linker Strategy)
The 4-(diphenylamino)butyl motif acts as a "lipophilic tail."
Strategy: Convert the alcohol to a mesylate (MsCl/Et₃N), then displace with a secondary amine pharmacophore.
Effect: Increases the LogP of the drug, potentially enhancing blood-brain barrier (BBB) penetration or membrane intercalation.
References
Cardiff University. Supplemental Chemical Synthesis: N-alkylation protocols for diphenylamine derivatives. (Analogous protocols for N-alkylation with bromo-alkyl esters). Available at: [Link]
ResearchGate. Facile synthesis and biological evaluation of chrysin derivatives. (Cites use of 4-bromobutyl acetate for alkylation of phenolic/amine systems). Available at: [Link]
Exploratory
An In-depth Technical Guide to 4-(Diphenylamino)butyl Acetate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 4-(Diphenylamino)butyl acetate, a molecule of interest for researchers and professionals in drug development and materials science. Due to the limited direct lite...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 4-(Diphenylamino)butyl acetate, a molecule of interest for researchers and professionals in drug development and materials science. Due to the limited direct literature on this specific compound, this document presents a proposed synthetic pathway, detailed experimental protocols, and an exploration of its potential properties and applications based on the well-established chemistry of its constituent functional groups: the diphenylamine moiety and the acetate ester.
Introduction and Rationale
Diphenylamine and its derivatives are a well-known class of compounds with a broad spectrum of applications, ranging from antioxidants and stabilizers in industrial processes to serving as scaffolds for pharmacologically active agents.[1][2][3][4][5][6] These compounds have demonstrated activities including antimicrobial, anti-inflammatory, analgesic, and even anticancer effects.[7][8] The incorporation of a butyl acetate chain introduces a lipophilic ester group, which can modulate the pharmacokinetic and pharmacodynamic properties of the parent diphenylamine structure. This modification can influence factors such as cell membrane permeability, metabolic stability, and receptor binding affinity, making 4-(Diphenylamino)butyl acetate a compelling target for investigation in medicinal chemistry and materials science.
This guide is structured to provide a foundational understanding for researchers venturing into the synthesis and exploration of this and related compounds. It is built on the principles of established organic chemistry and draws analogies from the synthesis of structurally similar molecules.
Proposed Synthesis of 4-(Diphenylamino)butyl Acetate
The synthesis of 4-(Diphenylamino)butyl acetate can be logically approached in a two-step sequence: first, the synthesis of the precursor alcohol, 4-(Diphenylamino)butanol, followed by its esterification to yield the final product.
Step 1: Synthesis of 4-(Diphenylamino)butanol
A plausible synthetic route to 4-(Diphenylamino)butanol involves the nucleophilic substitution of a suitable 4-halobutanol or a related derivative with diphenylamine.
Diagram of the Proposed Synthesis of 4-(Diphenylamino)butanol
Caption: Proposed synthetic pathway for 4-(Diphenylamino)butanol via nucleophilic substitution.
Experimental Protocol: Synthesis of 4-(Diphenylamino)butanol
Materials:
Diphenylamine
4-Chlorobutanol
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a stirred solution of diphenylamine (1 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
Heat the mixture to 80-90 °C to ensure the deprotonation of the diphenylamine.
Slowly add 4-chlorobutanol (1.1 equivalents) to the reaction mixture.
Maintain the reaction at 90-100 °C and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 4-(Diphenylamino)butanol.
Causality and Self-Validation:
The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.
Potassium carbonate acts as a base to deprotonate the diphenylamine, making it a more potent nucleophile. An excess is used to drive the reaction to completion.
Heating is necessary to overcome the activation energy of the reaction.
The aqueous workup removes the DMF and inorganic salts.
Purification by column chromatography is essential to isolate the product from unreacted starting materials and byproducts.
Step 2: Esterification of 4-(Diphenylamino)butanol to 4-(Diphenylamino)butyl Acetate
The final step is a classic Fischer esterification, where the synthesized alcohol is reacted with acetic acid in the presence of an acid catalyst.[9][10][11][12][13]
Diagram of the Fischer Esterification of 4-(Diphenylamino)butanol
Caption: Fischer esterification of 4-(Diphenylamino)butanol to yield the target compound.
Experimental Protocol: Synthesis of 4-(Diphenylamino)butyl Acetate
Materials:
4-(Diphenylamino)butanol
Glacial acetic acid
Concentrated sulfuric acid (H₂SO₄)
Toluene
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-(Diphenylamino)butanol (1 equivalent) in toluene.
Add glacial acetic acid (1.5 equivalents).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
Monitor the reaction by TLC until the starting alcohol is consumed.
Cool the reaction mixture to room temperature.
Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain 4-(Diphenylamino)butyl acetate.
Causality and Self-Validation:
The acid catalyst protonates the carbonyl oxygen of acetic acid, making it more electrophilic for nucleophilic attack by the alcohol.
Using an excess of acetic acid and removing water via a Dean-Stark trap shifts the reaction equilibrium towards the product, maximizing the yield, a direct application of Le Chatelier's principle.
The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted acetic acid.
Final purification ensures the removal of any remaining impurities.
Physicochemical Properties and Characterization
Table 1: Predicted Physicochemical Properties of 4-(Diphenylamino)butyl Acetate
Likely a solid or viscous oil at room temperature.
The diphenylamine moiety often imparts a solid nature.[5]
Solubility
Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); poorly soluble in water.
The large nonpolar diphenylamino group and the ester functionality suggest this solubility profile.[4]
Boiling Point
Expected to be high due to the high molecular weight and aromatic nature.
Melting Point
Dependent on crystalline structure; likely above room temperature.
Characterization and Quality Control
A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized 4-(Diphenylamino)butyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ester and the N-H stretch (if any secondary amine is present as an impurity).
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[15][16]
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both identification and purity assessment, particularly if the compound is sufficiently volatile.[17][18]
Potential Applications and Future Research Directions
The unique combination of the diphenylamine scaffold and the butyl acetate chain suggests several promising avenues for research and application.
Pharmaceutical Applications
Anti-inflammatory and Analgesic Agents: Many diphenylamine derivatives exhibit anti-inflammatory and analgesic properties.[8] The ester functionality may enhance the compound's ability to penetrate tissues and could act as a prodrug, releasing the active alcohol form upon hydrolysis by esterases in the body.
Antimicrobial and Antifungal Agents: The diphenylamine core is known to be a pharmacophore for antimicrobial activity.[1] 4-(Diphenylamino)butyl acetate could be investigated for its efficacy against various bacterial and fungal strains.
Anticancer Agents: Certain diphenylamine derivatives have shown cytotoxic effects on cancer cell lines.[7] The lipophilicity imparted by the butyl acetate group might improve cellular uptake, potentially leading to enhanced anticancer activity.
Materials Science Applications
Antioxidants and Stabilizers: Diphenylamine and its derivatives are widely used as antioxidants in lubricants, plastics, and rubber.[2][3][6] The long butyl chain of 4-(Diphenylamino)butyl acetate could enhance its solubility and compatibility with nonpolar matrices.
Optoelectronic Materials: The electron-donating nature of the diphenylamine group makes it a valuable component in organic light-emitting diodes (OLEDs), field-effect transistors, and photovoltaic cells.[19] The butyl acetate substituent could be used to fine-tune the solubility and film-forming properties of such materials.
Conclusion
While 4-(Diphenylamino)butyl acetate is not a widely studied compound, its synthesis is achievable through established organic chemistry principles. This guide provides a robust, scientifically-grounded framework for its preparation and characterization. The potential for this molecule to exhibit valuable biological activities and material properties makes it an attractive target for further investigation by researchers in drug discovery and materials science. The protocols and insights provided herein are intended to serve as a solid starting point for such endeavors.
References
CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents. (n.d.).
CN104610075A - Synthetic method of 4-animo-1-butanol - Google Patents. (n.d.).
Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (n.d.). Retrieved February 4, 2026, from [Link]
Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
Synthesis, Toxicity Profile and Pharmacological Evaluation of Some New N,N-Diphenyl Amine Derivatives with Special Reference to Analgesic and Anti-inflammatory Activity | Bentham Science Publishers. (2020, July 1). Retrieved February 4, 2026, from [Link]
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. (n.d.). Retrieved February 4, 2026, from [Link]
Diphenylamine and derivatives in the environment: A review - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
Diphenylamine - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Retrieved February 4, 2026, from [Link]
How to Make Esters through Esterification | Examples Explained! - YouTube. (2023, September 20). Retrieved February 4, 2026, from [Link]
Diphenylamine - Lanxess. (n.d.). Retrieved February 4, 2026, from [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved February 4, 2026, from [Link]
Esterification of Acetic Acid with Butanol: Operation in a Packed Bed Reactive Distillation Column - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
(PDF) Derivatives of diphenylamine and benzothiadiazole in optoelectronic applications: a review - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives - PMC - NIH. (2019, January 23). Retrieved February 4, 2026, from [Link]
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. (n.d.). Retrieved February 4, 2026, from [Link]
Esterification--Making Esters from Carboxylic Acids - YouTube. (2019, January 25). Retrieved February 4, 2026, from [Link]
Esterification of Alcohols | Organic Chemistry A-Levek - YouTube. (2021, March 11). Retrieved February 4, 2026, from [Link]
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. - Semantic Scholar. (n.d.). Retrieved February 4, 2026, from [Link]
An In-Depth Technical Guide to the Safe Handling of 4-(Diphenylamino)butyl Acetate
For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound through its Analogs 4-(Diphenylamino)butyl acetate is a molecule that combines three key structural features: a dip...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound through its Analogs
4-(Diphenylamino)butyl acetate is a molecule that combines three key structural features: a diphenylamine moiety, a butyl spacer, and an acetate ester. To establish a robust safety protocol in the absence of specific data, we must deconstruct the molecule and analyze the known hazards of its components.
Diphenylamine: This aromatic amine is known for its potential for toxicity, including skin irritation and the risk of methemoglobinemia upon absorption.[1] It is also sensitive to light and air.[2]
4-Aminobutanol Derivatives: While data on 4-(diphenylamino)butanol is scarce, amino alcohols, in general, can be corrosive and cause severe skin burns and eye damage.[3]
Acetate Esters: Compounds like butyl acetate are often flammable and can cause irritation to the skin, eyes, and respiratory tract.[4][5] They can also have effects on the central nervous system, leading to drowsiness or dizziness.[6][7][8]
This guide synthesizes the potential hazards from these structural relatives to provide a cautious and comprehensive approach to handling 4-(Diphenylamino)butyl acetate.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. The potential hazards associated with 4-(Diphenylamino)butyl acetate, inferred from its structural components, are summarized below.
Hazard Class
Inferred Potential Hazards
Acute Toxicity
May be harmful if swallowed, inhaled, or absorbed through the skin.[7]
Skin Corrosion/Irritation
Potential to cause skin irritation or burns.[3][9] Repeated exposure may lead to dryness or cracking.[6][10]
Inhalation may cause respiratory tract irritation.[4][5][6]
Specific Target Organ Toxicity
Potential for central nervous system depression (drowsiness, dizziness).[6][7][8]
Flammability
As an acetate ester, it may be a flammable liquid and vapor.[7][8][11]
Logical Workflow for Risk Assessment:
Caption: A stepwise process for assessing and mitigating risks associated with handling novel compounds.
Engineering Controls: The First Line of Defense
Primary containment and ventilation are critical to minimizing exposure.
Chemical Fume Hood: All handling of 4-(Diphenylamino)butyl acetate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1]
Ventilation: Ensure the laboratory has adequate general ventilation.[8][12] Local exhaust ventilation may be necessary for larger-scale operations.[7]
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
PPE Category
Specifications and Rationale
Hand Protection
Wear chemically resistant gloves.[13] Given the ester and amine functionalities, nitrile or neoprene gloves are a reasonable starting point. Always inspect gloves for integrity before use and practice proper removal techniques.[7]
Eye Protection
Chemical splash goggles are required at all times.[12][13] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[13]
Skin and Body Protection
A lab coat should be worn and kept buttoned. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[13]
Respiratory Protection
If there is a risk of generating aerosols or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[13]
Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling:
Avoid contact with skin, eyes, and clothing.[1][14][15]
Wash hands thoroughly after handling the compound.[12][14]
Use non-sparking tools and equipment, especially when handling larger quantities, due to the potential flammability of the acetate ester.[10][11]
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[7][8][16]
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][14]
Protect from light and air, as the diphenylamine moiety is known to be sensitive to both.[1][2]
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5][14]
Given the potential flammability, store in a designated flammables cabinet if available.[8]
Emergency Procedures
Preparedness is key to effectively managing any incidents.
Spill Response:
Evacuate: Clear the immediate area of all personnel.
Ventilate: Ensure the area is well-ventilated.
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.[15] Do not use combustible materials.
Neutralize (if applicable and safe): Have appropriate neutralizing agents on hand for acidic or basic byproducts that may form upon decomposition.
Collect: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for disposal.[17]
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
Inhalation: Remove the individual to fresh air.[1][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing.[1][4] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][14] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Seek immediate medical attention.[14]
Emergency Response Workflow:
Caption: A clear and concise workflow for responding to laboratory emergencies.
Disposal Considerations
All waste containing 4-(Diphenylamino)butyl acetate must be treated as hazardous waste.
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[14]
While specific data for 4-(Diphenylamino)butyl acetate is lacking, a conservative and cautious approach based on the known hazards of its structural components is essential for ensuring the safety of laboratory personnel. Researchers, scientists, and drug development professionals must exercise due diligence in implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols. Continuous re-evaluation of these safety measures is crucial as more information about this compound becomes available.
References
Penta. (2024, July 25). Diphenylamine - Safety Data Sheet. Retrieved from [Link]
Chemius. (n.d.). Butyl Acetate (BUTAC). Retrieved from [Link]
New Jersey Department of Health. (n.d.). Butyl Acetate - Hazardous Substance Fact Sheet. Retrieved from [Link]
Lanxess. (2015, March). Product Safety Assessment: Diphenylamine. Retrieved from [Link]
New Jersey Department of Health. (n.d.). sec-BUTYL ACETATE HAZARD SUMMARY. Retrieved from [Link]
Redox. (2024, May 17). Safety Data Sheet Butyl Acetate. Retrieved from [Link]
Greenfield Global. (2017, June 29). SAFETY DATA SHEET - Butyl Acetate, n-. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-butyl acetate. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: n-Butyl acetate. Retrieved from [Link]
Carl ROTH. (2024, September 18). Safety Data Sheet: Diphenylamine. Retrieved from [Link]
Carl ROTH. (2024, October 10). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Ethyl Acetate. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Diphenylamine - HAZARD SUMMARY. Retrieved from [Link]
Alpha-Tec Systems. (2025, February 28). Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cellular Interrogation of 4-(Diphenylamino)butyl Acetate (DPBA-Ac)
Subtitle: Biocompatibility Profiling and Lipid-Targeting Protocols for Diphenylamine-Based Organic Semiconductors and Probes.
Executive Summary
4-(Diphenylamino)butyl acetate (DPBA-Ac) represents a critical class of lipophilic diphenylamine derivatives often utilized as intermediates in the synthesis of Hole Transport Materials (HTMs) for organic electronics (OLEDs, OPVs) and, increasingly, as precursors for fluorescent biological probes.
This Application Note provides a standardized technical framework for evaluating DPBA-Ac in cell-based assays. Unlike hydrophilic reagents, DPBA-Ac requires specific solubilization and handling protocols to prevent precipitation and ensure bioavailability. Furthermore, due to the structural homology of the diphenylamine moiety with known Lipid Droplet (LD) probes (e.g., TPA-LDs), this guide details protocols for assessing its intracellular localization and esterase-dependent accumulation.
Key Applications:
Cytotoxicity Screening: Evaluating the biocompatibility of organic electronic precursors.
Subcellular Localization: Investigating lipophilic accumulation in Lipid Droplets (LDs).
Esterase Activity Probing: Utilizing the acetate-hydrolysis mechanism for intracellular retention.
Chemical Mechanism & Biological Rationale
The "Pro-Probe" Mechanism
DPBA-Ac is designed as a lipophilic ester. Its cellular interaction follows a "Trojan Horse" mechanism common to acetate-capped probes (e.g., Calcein-AM, Fluorescein Diacetate).
Permeation: The acetate group and butyl chain render the molecule highly lipophilic, allowing passive diffusion across the plasma membrane.
Retention & Partitioning: The resulting alcohol is less permeable than the ester, aiding retention. Simultaneously, the lipophilic diphenylamine core drives partitioning into hydrophobic organelles, specifically Lipid Droplets (LDs) .
Fluorescence Properties
The diphenylamine core typically exhibits fluorescence with an emission maximum in the blue/cyan region (approx. 400–480 nm) upon UV/Violet excitation (360–405 nm), subject to solvatochromic shifts.
Figure 1: Cellular Mechanism of Action
Caption: Mechanism of DPBA-Ac cellular entry, esterase-mediated hydrolysis, and subsequent partitioning into lipid droplets.
Experimental Protocols
Reagent Preparation (Critical Step)
Diphenylamine derivatives are prone to aggregation in aqueous media, which quenches fluorescence and causes false-negative toxicity results.
Stock Solution: Dissolve DPBA-Ac in high-grade DMSO (Dimethyl sulfoxide) to a concentration of 10 mM . Vortex until clear. Store at -20°C, protected from light.
Working Solution: Dilute the stock into serum-free media (e.g., DMEM or RPMI) immediately prior to use.
Note: Do not exceed 0.5% DMSO final concentration to avoid solvent toxicity.
Nile Red Channel: Excitation 561 nm; Emission 570–620 nm.
Figure 2: Imaging & Analysis Workflow
Caption: Step-by-step workflow for dual-channel fluorescence imaging of DPBA-Ac and lipid reference markers.
Expected Results & Troubleshooting
Data Interpretation
Observation
Interpretation
Punctate Blue Fluorescence
Successful accumulation in Lipid Droplets . Indicates high lipophilicity.
Diffuse Cytosolic Signal
Incomplete partitioning or esterase saturation.
No Fluorescence
1. Concentration too low.2. Excitation wavelength incorrect (Ensure 405nm UV/Violet laser is used).3. Fluorescence quenching by aggregation (Check stock solution).
High Background
Inadequate washing or precipitation of the compound on the glass slide.
Toxicity Thresholds
For organic electronic intermediates like DPBA-Ac, cell viability >80% at 10 µM is generally considered "biocompatible" for transient imaging. Significant toxicity (Viability <50%) is often observed at >50 µM due to membrane disruption by the detergent-like alkyl chain.
References
Triphenylamine-based Fluorescent Probes
Title: Fluorescent probes based on triphenylamine derivatives for targeting lipid droplets in living cells.
Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2025).[1][2]
Application Note: 4-(Diphenylamino)butyl Acetate as a Novel Hole-Transporting Material for High-Performance Organic Light-Emitting Diodes
Introduction The advancement of organic electronics, particularly in the realm of organic light-emitting diodes (OLEDs), is intrinsically linked to the development of novel materials that enhance device efficiency, stabi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The advancement of organic electronics, particularly in the realm of organic light-emitting diodes (OLEDs), is intrinsically linked to the development of novel materials that enhance device efficiency, stability, and processability. Hole-transporting materials (HTMs) are a critical component in OLEDs, facilitating the efficient injection and transport of holes from the anode to the emissive layer, thereby improving charge balance and overall device performance.[1][2] Derivatives of triphenylamine are widely recognized for their excellent hole-transporting properties, owing to their suitable highest occupied molecular orbital (HOMO) energy levels and good charge mobility.[3]
This application note introduces a novel, solution-processable hole-transporting material, 4-(Diphenylamino)butyl acetate . This molecule is designed to combine the excellent hole-transporting characteristics of the diphenylamine core with the processability advantages conferred by the butyl acetate side chain. The flexible butyl group is anticipated to enhance solubility in common organic solvents, making it suitable for low-cost, large-area fabrication techniques such as spin-coating and printing. The terminal acetate group may further influence film morphology and interfacial properties.
Herein, we provide a comprehensive guide for researchers and scientists, detailing a plausible synthetic route for 4-(Diphenylamino)butyl acetate, its application as a hole-transporting layer (HTL) in a standard green-emitting OLED, and the anticipated performance enhancements.
Synthesis of 4-(Diphenylamino)butyl Acetate
The synthesis of 4-(Diphenylamino)butyl acetate is proposed as a two-step process, commencing with the synthesis of the alcohol precursor, 4-(diphenylamino)butanol, followed by its esterification.
Part 1: Synthesis of 4-(Diphenylamino)butanol
A plausible route to synthesize the alcohol precursor is via the N-alkylation of diphenylamine with 4-chlorobutanol in the presence of a base.
Protocol:
To a solution of diphenylamine (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2 equivalents) and a catalytic amount of potassium iodide (KI, 0.1 equivalents).
Add 4-chlorobutanol (1.2 equivalents) to the mixture.
Heat the reaction mixture to 80-90 °C and stir for 24 hours under a nitrogen atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 4-(diphenylamino)butanol.
Part 2: Esterification to 4-(Diphenylamino)butyl Acetate
The final product is obtained through the esterification of 4-(diphenylamino)butanol with acetic anhydride.[4]
Protocol:
Dissolve 4-(diphenylamino)butanol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Cool the mixture to 0 °C in an ice bath.
Slowly add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the resulting crude product by column chromatography to yield 4-(Diphenylamino)butyl acetate as the final product.
Application in Organic Light-Emitting Diodes
The core application of 4-(Diphenylamino)butyl acetate is as a solution-processable hole-transporting layer in OLEDs. Its diphenylamine moiety provides the necessary electronic properties for hole transport, while the alkyl acetate chain enhances solubility and film-forming properties.
Device Fabrication Protocol
The following protocol details the fabrication of a green-emitting OLED using 4-(Diphenylamino)butyl acetate as the HTL.
1. Substrate Preparation:
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
Dry the substrates with a stream of nitrogen gas.
Treat the substrates with oxygen plasma for 5 minutes to enhance the work function of the ITO and improve adhesion of the subsequent organic layer.
2. Hole-Transporting Layer Deposition:
Prepare a 10 mg/mL solution of 4-(Diphenylamino)butyl acetate in chlorobenzene by stirring at room temperature for 2 hours.
Filter the solution through a 0.2 µm PTFE syringe filter.
Spin-coat the 4-(Diphenylamino)butyl acetate solution onto the pre-cleaned ITO substrate at 3000 rpm for 40 seconds.
Anneal the substrate at 100 °C for 10 minutes on a hotplate in a nitrogen-filled glovebox to remove residual solvent.
3. Deposition of Subsequent Layers:
Transfer the substrate into a high-vacuum thermal evaporation system.
Deposit the following layers sequentially without breaking the vacuum:
Encapsulate the completed device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers and the cathode from atmospheric moisture and oxygen.
Performance Data (Hypothetical)
The inclusion of 4-(Diphenylamino)butyl acetate as an HTL is expected to enhance the performance of the OLED compared to a standard device architecture that might use a more traditional, vacuum-deposited HTL or a device with a less optimized HTL. The improved solubility and film-forming properties should lead to a more uniform and defect-free hole-transporting layer, resulting in better charge injection and reduced leakage current.
Table 1: Hypothetical Performance Characteristics of OLEDs
Parameter
Control Device (Standard HTL)
Device with 4-(Diphenylamino)butyl acetate HTL
Turn-on Voltage (V)
3.5
3.1
Maximum Luminance (cd/m²)
12,000
15,000
Current Efficiency (cd/A)
45
55
Power Efficiency (lm/W)
35
45
External Quantum Efficiency (%)
15
18
These hypothetical data suggest that the use of 4-(Diphenylamino)butyl acetate could lead to a lower turn-on voltage, higher brightness, and improved efficiencies, which are critical for practical display and lighting applications.[5][6]
Visualizations
Molecular Structure
Caption: Schematic of the OLED device architecture.
Energy Level Diagram
Caption: Energy level diagram of the OLED device.
Conclusion
4-(Diphenylamino)butyl acetate represents a promising new material for the advancement of solution-processed organic electronics. Its molecular design thoughtfully balances the requisite electronic properties for efficient hole transport with the physical characteristics necessary for high-quality thin-film formation from solution. The protocols and hypothetical data presented in this application note provide a solid foundation for researchers to explore the potential of this and similar materials in developing next-generation OLEDs with enhanced performance and manufacturability. The anticipated improvements in device efficiency and brightness underscore the importance of continued innovation in the design of novel organic semiconducting materials.
Quantitative Analysis of 4-(Diphenylamino)butyl Acetate: Robust Chromatographic Methods for Research and Quality Control
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed analytical protocols for the precise and reliable quantification of 4-(Diphenylamino)butyl acet...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical protocols for the precise and reliable quantification of 4-(Diphenylamino)butyl acetate, a molecule of interest in pharmaceutical research and development. Two validated analytical techniques are presented: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine analysis and high-throughput screening, and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity profiling. The protocols herein are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity.[1][2][3] This guide explains the causality behind experimental choices, offering researchers a robust framework for method implementation and adaptation.
Introduction: The Analytical Imperative for 4-(Diphenylamino)butyl Acetate
4-(Diphenylamino)butyl acetate (Molecular Formula: C₁₈H₂₁NO₂, Molecular Weight: 283.36 g/mol ) is a small organic molecule featuring a tertiary amine (diphenylamine) and an ester (butyl acetate) functional group.[4] The diphenylamine moiety provides a strong chromophore, making it an excellent candidate for UV-based detection methods. Accurate quantification of this compound is critical in various stages of drug development, from discovery and preclinical studies to final product quality control. Establishing robust and reliable analytical methods is paramount for ensuring product consistency, safety, and efficacy.
This application note details two complementary chromatographic methods, providing the scientific rationale for their development and step-by-step protocols for their execution.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[5] For 4-(Diphenylamino)butyl acetate, a reversed-phase C18 column is ideal. The non-polar stationary phase retains the molecule, and a gradient of polar mobile phase (water/acetonitrile) is used to elute it. The diphenylamine group possesses strong ultraviolet (UV) absorbance, allowing for sensitive detection and quantification. The basic nature of the tertiary amine necessitates the addition of an acid to the mobile phase to ensure symmetrical peak shape by preventing interaction with residual silanols on the column surface.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of dilutions from the stock solution using the diluent.
c) Sample Preparation:
Accurately weigh the sample containing 4-(Diphenylamino)butyl acetate.
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.[7]
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[7]
d) Chromatographic Conditions:
Parameter
Setting
Instrument
Agilent 1290 Infinity LC System or equivalent
Column
ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Column Temp.
30 °C
Flow Rate
1.0 mL/min
Injection Vol.
10 µL
UV Detection
240 nm or 285 nm (Optimize for maximum absorbance)[8]
Mobile Phase
Gradient Elution
Time (min)
% Mobile Phase B (ACN, 0.1% FA)
0.0
40
8.0
95
10.0
95
10.1
40
| 13.0 | 40 |
e) Data Analysis and Quantification:
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.
Quantify the amount of 4-(Diphenylamino)butyl acetate in the sample by interpolating its peak area from the calibration curve.
HPLC-UV Method Validation Summary
The following table summarizes the expected performance characteristics of this method, validated according to ICH Q2(R1) guidelines.[1][2][9]
Validation Parameter
Acceptance Criteria
Typical Result
Linearity (R²)
≥ 0.995
0.9992
Range
1 - 100 µg/mL
Meets criteria
Limit of Detection (LOD)
S/N Ratio ≥ 3
0.3 µg/mL
Limit of Quantitation (LOQ)
S/N Ratio ≥ 10
1.0 µg/mL
Precision (%RSD)
≤ 2.0%
< 1.5%
Accuracy (% Recovery)
98.0 - 102.0%
99.5 - 101.2%
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of 4-(Diphenylamino)butyl acetate.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10][11] The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (typically with electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z), providing structural information and highly selective quantification.[12] This method is ideal for confirming the identity of 4-(Diphenylamino)butyl acetate and for identifying any volatile impurities.
GC-MS Experimental Protocol
a) Reagents and Materials:
4-(Diphenylamino)butyl acetate reference standard
GC-grade Dichloromethane (DCM) or Ethyl Acetate
Anhydrous Sodium Sulfate
0.22 µm syringe filters (PTFE)
b) Preparation of Solutions:
Solvent: Dichloromethane (DCM).
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of DCM.
Calibration Standards (e.g., 0.5-50 µg/mL): Prepare a series of dilutions from the stock solution using DCM.
c) Sample Preparation:
Accurately weigh the sample.
Dissolve in DCM to achieve a concentration within the calibration range.
Vortex to dissolve. If the sample matrix is complex, a liquid-liquid extraction may be necessary.
Pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.
Filter the solution through a 0.22 µm syringe filter into a GC vial.[6]
d) Chromatographic and Spectrometric Conditions:
Parameter
Setting
Instrument
Agilent 7890B GC with 5977A MSD or equivalent
Column
HP-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas
Helium, constant flow at 1.2 mL/min
Injection
1 µL, Splitless mode
Inlet Temp.
280 °C
Oven Program
Start at 150 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 min
MS Source
Electron Ionization (EI), 70 eV
Source Temp.
230 °C
Quad Temp.
150 °C
Acquisition
Full Scan (m/z 50-400) for identification. Selected Ion Monitoring (SIM) for quantification.
| SIM Ions | Select 3-4 characteristic ions, e.g., m/z 283 (M+), 168, 224 (to be confirmed with standard injection) |
e) Data Analysis and Quantification:
Confirm the identity of 4-(Diphenylamino)butyl acetate by comparing its retention time and mass spectrum with that of the reference standard.
For quantification, construct a calibration curve using the primary SIM ion peak area versus concentration.
Perform a linear regression (R² should be ≥ 0.995).
Calculate the concentration in the unknown sample using the calibration curve.
GC-MS Method Validation Summary
Validation Parameter
Acceptance Criteria
Typical Result
Specificity
No interfering peaks at the retention time of the analyte
Meets criteria
Linearity (R²)
≥ 0.995
0.9989
Range
0.5 - 50 µg/mL
Meets criteria
LOD
S/N Ratio ≥ 3
0.1 µg/mL
LOQ
S/N Ratio ≥ 10
0.5 µg/mL
Precision (%RSD)
≤ 5.0%
< 3.8%
Accuracy (% Recovery)
95.0 - 105.0%
97.2 - 103.5%
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of 4-(Diphenylamino)butyl acetate.
Conclusion
The HPLC-UV and GC-MS methods presented provide a comprehensive analytical toolkit for the quantification of 4-(Diphenylamino)butyl acetate. The HPLC-UV method is well-suited for routine, high-throughput analysis due to its simplicity and robustness. The GC-MS method offers superior selectivity and structural confirmation, making it an invaluable tool for identity verification and trace-level analysis. Both protocols are grounded in established scientific principles and adhere to international validation standards, ensuring the generation of accurate and defensible data for researchers, scientists, and drug development professionals.
References
Diva-portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]
Slate. (n.d.). What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Compass Instruments. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
Figueiredo, T. C., et al. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]
KIET Group of Institutions. (n.d.). Lab Manual Quantitative Analytical Method. [Link]
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]
ResearchGate. (n.d.). Analytical Methods for the Quantification of Bisphenol A, Alkylphenols, Phthalate Esters, and Perfluoronated Chemicals in Biological Samples. [Link]
Journal of Chemical Education. (2003). GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns. [Link]
SlideShare. (2014). Quantitative analysis of small molecules in biological samples. [Link]
SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]
Chromatography Forum. (2005). GCMS analysis of Butyrate, Propionate and acetate. [Link]
Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]
The Good Scents Company. (n.d.). butyl acetate. [Link]
Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction.... [Link]
University of Florida. (n.d.). Sample Preparation – HPLC. [Link]
National Institutes of Health. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification.... [Link]
Application Note: HPLC Method Development for 4-(Diphenylamino)butyl acetate
Executive Summary & Scientific Rationale 4-(Diphenylamino)butyl acetate is a specialized intermediate often utilized in the synthesis of organic electronic materials (e.g., hole-transport layers) and pharmaceutical precu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
4-(Diphenylamino)butyl acetate is a specialized intermediate often utilized in the synthesis of organic electronic materials (e.g., hole-transport layers) and pharmaceutical precursors.[1] Structurally, it combines a lipophilic triphenylamine (TPA) moiety with a labile alkyl acetate ester .[1]
This unique chemistry presents two primary chromatographic challenges:
High Lipophilicity: The bulky diphenylamino group drives the LogP value high (estimated > 4.0), requiring high-strength organic eluents.[1]
Chemical Stability: The acetate ester is susceptible to hydrolysis, while the tertiary amine can interact with residual silanols on silica columns, causing peak tailing.[1]
This guide outlines a Quality by Design (QbD) approach to developing a robust HPLC method, prioritizing the separation of the parent molecule from its primary hydrolysis degradation product, 4-(diphenylamino)butan-1-ol .[1]
Physicochemical Profiling & Column Selection[1]
Before injection, we must understand the analyte's behavior to select the correct stationary phase.[1]
Property
Value (Est.)
Chromatographic Implication
LogP
~4.5 - 5.0
High retention on C18.[1] Requires high % Organic (ACN) to elute.[1]
pKa (Amine)
~1-2 (Conjugated)
The nitrogen lone pair is delocalized into the phenyl rings, reducing basicity compared to alkyl amines.[1] However, silanol interaction remains a risk.[1]
Chromophore
TPA Group
Strong UV absorption at 290–310 nm (B-band) and 200–220 nm .[1]
While C18 is the standard, a Phenyl-Hexyl phase is recommended for this specific application.[1] The π-π interactions between the phenyl-hexyl ligand and the diphenylamino group of the analyte offer superior selectivity compared to hydrophobic interaction alone.[1]
Solvents: HPLC Grade Acetonitrile (ACN) and Water.[1]
Buffer: Ammonium Formate (10 mM) adjusted to pH 3.5 with Formic Acid.
Why pH 3.5? It protonates residual silanols (suppressing tailing) but is mild enough to minimize ester hydrolysis during the run.[1]
Initial Gradient Scouting (The "Generic Gradient")
Do not start with an isocratic run.[1] Use a wide gradient to assess purity and elution profile.[1]
Column: Phenyl-Hexyl or C18 End-capped (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1]
Flow Rate: 1.0 mL/min.[1]
Temperature: 30°C.
Detection: UV at 300 nm (primary) and 254 nm (secondary).[1]
Cause: Interaction between the amine nitrogen and surface silanols.[1]
Fix: Increase buffer ionic strength (20 mM Ammonium Formate) or add 0.1% Triethylamine (TEA) as a silanol blocker (only if using high-pH stable columns, though pH 3.5 is preferred).
Scenario B: Co-elution with Hydrolysis Product
Mechanism: The hydrolysis product, 4-(diphenylamino)butan-1-ol , is more polar.[1] It should elute before the ester.
Fix: Decrease the initial organic slope. Change gradient from 10%→95% to 40%→80% over 20 minutes to flatten the separation window in the mid-range.
Visualizations
Method Development Workflow
This diagram illustrates the logical flow for optimizing the separation of the ester from its alcohol impurity.
Caption: Iterative optimization cycle focusing on critical quality attributes (Resolution and Tailing).
Degradation Pathway Monitoring
The method must be "stability-indicating."[1] You must prove you can see the breakdown products.[1]
Caption: The primary degradation pathway.[1] The method must resolve the "Alcohol" peak from the "Parent" peak.[1]
Validation Parameters (Acceptance Criteria)
To ensure the method is reliable for routine use, validate against these parameters:
Parameter
Acceptance Criteria
Rationale
Specificity
Resolution (Rs) > 2.0 between Ester and Alcohol
Essential to quantify purity accurately.
Linearity
R² > 0.999 (Range: 50% - 150% of target)
Ensures response is proportional to concentration.[1]
Precision
RSD < 1.0% (n=6 injections)
High precision is required for assay methods.
LOD / LOQ
S/N > 3 (LOD) and > 10 (LOQ)
Critical if measuring trace impurities.
Solution Stability
% Recovery 98-102% after 24h
Verifies the ester does not hydrolyze in the autosampler.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (The authoritative text on HPLC theory and method development). [1]
Agilent Technologies. (2020).[1] Practical Guide to HPLC Method Development. (Resource for gradient optimization and column selection).
ChemicalBook. (n.d.).[1] 4-(Diphenylamino)butyl acetate Properties and Safety. (Source for basic chemical structure and identifiers).
Waters Corporation. (n.d.).[1] Controlling Silanol Activity in Reverse Phase HPLC. (Technical note on amine analysis). [1]
Application Note: Cellular Uptake & Imaging of 4-(Diphenylamino)butyl Acetate
This Application Note is designed for researchers investigating intracellular transport mechanisms and organelle-specific targeting using the lipophilic fluorescent probe 4-(Diphenylamino)butyl acetate . The protocol syn...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating intracellular transport mechanisms and organelle-specific targeting using the lipophilic fluorescent probe 4-(Diphenylamino)butyl acetate .
The protocol synthesizes established methodologies for diphenylamine (DPA)-based fluorophores, focusing on their utility as solvatochromic sensors for Lipid Droplets (LDs) and esterase activity .
Introduction & Mechanism of Action
4-(Diphenylamino)butyl acetate is a lipophilic, fluorogenic small molecule comprising a diphenylamino (DPA) electron-donating core linked to an acetate moiety via a butyl spacer. Its utility in cell biology stems from two key physicochemical properties:
Solvatochromic Fluorescence: The DPA core exhibits Intramolecular Charge Transfer (ICT). Its emission spectrum shifts based on the polarity of the surrounding environment, making it an excellent "turn-on" probe for hydrophobic organelles like Lipid Droplets (LDs).
Esterase-Dependent Retention: The acetate group masks the polarity of the hydroxyl group, facilitating rapid passive diffusion across the plasma membrane. Once intracellular, cytosolic esterases hydrolyze the acetate to 4-(Diphenylamino)butanol . This conversion alters the molecule's solubility and retention time, trapping the fluorophore within specific compartments (typically LDs or the ER).
Mechanistic Pathway
The probe enters the cell via passive diffusion. In the cytosol, it partitions into lipid-rich environments. High esterase activity can cleave the acetate, potentially locking the probe in the cell or altering its solvatochromic shift.
Material Preparation
Reagents Required
4-(Diphenylamino)butyl acetate (High Purity >98%)
Anhydrous DMSO (Dimethyl sulfoxide) – Solvent
PBS (Phosphate Buffered Saline) , pH 7.4, sterile
Hoechst 33342 (Nuclear counterstain)
Nile Red or BODIPY 493/503 (Lipid Droplet reference markers)[1]
Concentration: Prepare a 10 mM stock solution in anhydrous DMSO.
Calculation: MW ≈ 283.37 g/mol . Dissolve 2.83 mg in 1 mL DMSO.
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Working Solution
Dilution: Dilute the stock 1:1000 in pre-warmed culture medium (phenol-red free preferred) to achieve a final concentration of 10 µM .
Note: Always prepare fresh. Vortex vigorously to prevent microprecipitation of the lipophilic probe.
Cellular Uptake & Imaging Protocol
Phase A: Cell Culture Preparation
Seed cells (e.g., HeLa, A549, or HepG2) on sterile glass-bottom confocal dishes (35 mm).
Incubate at 37°C / 5% CO₂ until 70-80% confluency is reached. Over-confluency can alter lipid metabolism and esterase expression.
Phase B: Incubation & Uptake
Wash: Aspirate growth medium and wash cells 2x with PBS (37°C) to remove serum esterases.
Pulse: Add the 10 µM DPA-Bu-OAc working solution .
Incubate:
Standard Uptake:20–30 minutes at 37°C.
Kinetic Studies: Image immediately (t=0) to t=60 min.
Counterstain (Optional): Add Hoechst 33342 (1 µg/mL) during the last 10 minutes of incubation.
Wash: Remove staining solution and wash 3x with PBS.
Chase: Add fresh phenol-red free medium or Live Cell Imaging Solution (LCIS).
Phase C: Image Acquisition (Confocal Microscopy)
The DPA fluorophore typically requires UV/Violet excitation.
Parameter
Setting
Rationale
Excitation
375 nm or 405 nm
Targets the DPA absorption band (UV-Blue region).
Emission
450 – 520 nm (Blue/Cyan)
DPA emission is solvatochromic; shifts red in polar solvents, blue in lipids.
Dichroic
405/488/561
Standard triple bandpass.
Pinhole
1 AU
Optimize for z-sectioning resolution.
Gain/Power
Low (<2% Laser)
DPA derivatives can be prone to photobleaching; minimize exposure.
Experimental Validation & Controls
To ensure the signal observed is specific to the probe's mechanism, perform the following validation steps.
Co-localization Study (Lipid Droplets)
To confirm accumulation in lipid droplets:
Co-stain with Nile Red (Ex: 561 nm / Em: 580-650 nm).
Expected Result: High Pearson’s Correlation Coefficient (PCC > 0.85) between the DPA channel (Blue) and Nile Red channel (Red).
Esterase Inhibition Assay
To determine if uptake is transport-dependent or hydrolysis-dependent:
Pre-treat cells with 100 µM PMSF (broad-spectrum esterase inhibitor) for 30 minutes.
Add DPA-Bu-OAc and image.
Interpretation:
Reduced Signal: Suggests hydrolysis (trapping) is required for accumulation.
Unchanged Signal: Suggests passive diffusion and lipophilic partitioning are the dominant drivers.
Mechanistic Workflow Visualization
The following diagram illustrates the cellular uptake, hydrolysis, and organelle targeting pathway of 4-(Diphenylamino)butyl acetate.
Figure 1: Kinetic pathway of DPA-Bu-OAc uptake, esterase hydrolysis, and lipid droplet accumulation.
Data Analysis & Troubleshooting
Quantitative Metrics
Metric
Formula/Method
Purpose
Mean Fluorescence Intensity (MFI)
ROI analysis in ImageJ
Quantify total uptake efficiency.
Signal-to-Noise Ratio (SNR)
Assess probe contrast and specificity.
Pearson's Coefficient (PCC)
Coloc 2 plugin (ImageJ)
Validate organelle targeting (vs. Nile Red).
Troubleshooting Guide
Low Signal: Increase concentration to 20 µM or verify the excitation laser (375/405 nm is critical). Ensure the medium is serum-free during loading (serum albumin can bind lipophilic probes).
High Background: Wash cells 3x with PBS. Reduce incubation time to prevent non-specific membrane staining.
Crystal Formation: The probe is highly lipophilic. Ensure the DMSO stock is fully dissolved and vortex immediately upon adding to the aqueous media.
References
Pandey, S. P., et al. (2025).[2] A Fluorescent Diaminoterephthalate Probe for Monitoring Lipid Droplet Dynamics and Ferroptosis in Mammalian Cells.[2] Chemistry – An Asian Journal.[2] Retrieved from [Link]
Wang, L., et al. (2021). Recent advances in fluorescent probes for lipid droplets.[1][3] Royal Society of Chemistry (RSC) Advances. Retrieved from [Link]
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. (Contextual grounding for DPA probe mechanism).
Gao, B., et al. (2025).[4] Dual-Organelle-Targeted Fluorescent Probe for Lipid Droplets and Endoplasmic Reticulum.[4][5] Chemistry – A European Journal. Retrieved from [Link]
Technical Support Center: Synthesis Yield Optimization for 4-(Diphenylamino)butyl acetate
Welcome to the technical support center for the synthesis of 4-(Diphenylamino)butyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this syn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-(Diphenylamino)butyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Overview of the Synthetic Strategy
The synthesis of 4-(Diphenylamino)butyl acetate is not widely documented with a direct, one-pot procedure. Therefore, a robust and logical two-step approach is proposed. This strategy offers distinct points for optimization and purification, enhancing the likelihood of achieving a high yield of the final product.
Step 1: N-Alkylation of Diphenylamine. This initial step involves the formation of the C-N bond by reacting diphenylamine with a suitable four-carbon electrophile to produce the intermediate, 4-(diphenylamino)butan-1-ol.
Step 2: Esterification. The terminal hydroxyl group of the intermediate is then acetylated to yield the target molecule, 4-(Diphenylamino)butyl acetate.
This guide will address the frequently asked questions and troubleshooting for each of these critical steps.
Caption: Proposed two-step synthesis pathway for 4-(Diphenylamino)butyl acetate.
Part 1: N-Alkylation of Diphenylamine
The alkylation of diphenylamine can be challenging due to the potential for side reactions, including over-alkylation and ring alkylation under certain conditions. Careful control of reaction parameters is crucial for success.
Frequently Asked Questions (FAQs) - N-Alkylation
Q1: What is the most suitable alkylating agent for this synthesis?
A1: For the synthesis of the intermediate 4-(diphenylamino)butan-1-ol, an alkyl halide with a terminal hydroxyl group is ideal. 4-Bromobutan-1-ol is a recommended starting point. Bromoalkanes are generally a good compromise between the high reactivity (and cost) of iodoalkanes and the lower reactivity of chloroalkanes. Using an alkylating agent that already contains the hydroxyl group simplifies the overall synthesis by avoiding protection-deprotection steps.
Q2: How can I prevent the formation of the di-alkylated byproduct?
A2: Over-alkylation, leading to a quaternary ammonium salt or di-alkylation on the nitrogen, is a common issue when alkylating amines.[1] To minimize this:
Stoichiometry Control: Use a molar excess of diphenylamine relative to the alkylating agent. This statistically favors the mono-alkylation product. A starting point is a 1.5:1 to 2:1 molar ratio of diphenylamine to 4-bromobutan-1-ol.
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at the reaction temperature. This maintains a low instantaneous concentration of the electrophile, further suppressing over-alkylation.
Q3: What are the best base and solvent combinations?
A3: The choice of base and solvent is critical. A non-nucleophilic base is required to neutralize the HBr formed during the reaction without competing with the diphenylamine.
Bases: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are cost-effective and commonly used. For more challenging reactions, stronger, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be employed.[2]
Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are excellent choices as they can stabilize the transition state of the Sₙ2 reaction. Toluene can also be used, particularly for higher reaction temperatures.[3]
Q4: My reaction is proceeding very slowly. What can I do?
A4: If the reaction rate is low, consider the following:
Increase Temperature: Gently increasing the reaction temperature can significantly accelerate the rate. However, be cautious of potential side reactions at higher temperatures.
Add a Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide (the Finkelstein reaction) can in-situ convert the bromoalkane to the more reactive iodoalkane, thereby increasing the reaction rate.
Change Solvent: Switching to a more polar solvent like DMF can enhance the rate of Sₙ2 reactions.
Q5: Why is my crude product a dark color, and how can I purify it?
A5: Diphenylamine and its derivatives can be susceptible to oxidation, especially at elevated temperatures, leading to colored impurities.[4]
Prevention: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[4]
Purification: The primary methods for purification are distillation and column chromatography.[5] Given the likely high boiling point of the product, vacuum distillation is recommended. For laboratory scale, flash column chromatography on silica gel is a very effective method to separate the mono-alkylated product from unreacted diphenylamine and any di-alkylated byproducts.[6]
Troubleshooting Guide - N-Alkylation
Caption: Troubleshooting workflow for the N-alkylation of diphenylamine.
Experimental Protocol: Synthesis of 4-(Diphenylamino)butan-1-ol
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylamine (1.5 equivalents) and potassium carbonate (2.0 equivalents).
Solvent Addition: Add a suitable solvent, such as acetonitrile, to the flask.
Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes.[4]
Heating: Heat the mixture to reflux with vigorous stirring.
Reagent Addition: In a separate flask, dissolve 4-bromobutan-1-ol (1.0 equivalent) in acetonitrile. Add this solution dropwise to the refluxing diphenylamine mixture over 1-2 hours.
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition A
Condition B
Condition C
Expected Outcome
Catalyst
None
KI (0.1 eq)
None
KI addition should increase reaction rate.
Base
K₂CO₃
Cs₂CO₃
DIPEA
Stronger bases may improve yield in stubborn reactions.
Solvent
Acetonitrile
DMF
Toluene
DMF is expected to give a faster reaction rate.
Temperature
80 °C
100 °C
120 °C
Higher temperatures increase rate but may also increase side products.
The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] To synthesize the final product, the intermediate 4-(diphenylamino)butan-1-ol is reacted with an acetylating agent.
Q1: What are the best conditions for this esterification?
A1: A common and effective method is to use acetic anhydride with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). Alternatively, reacting the alcohol with acetyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine is also highly effective. The Fischer esterification mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, and elimination of water.[9]
Q2: How can I drive the reaction to completion to maximize yield?
A2: Since Fischer esterification is an equilibrium process, Le Châtelier's principle can be applied to drive the reaction towards the products.[8]
Excess Reagent: Use a large excess of the acetylating agent (e.g., acetic anhydride). This is often the most practical method on a lab scale.
Water Removal: If using acetic acid, removing the water byproduct as it forms will shift the equilibrium to the right. This can be done with a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene.
Q3: What potential side reactions should I be aware of?
A3: With an amino alcohol, potential side reactions include:
N-acetylation: If there were any unreacted primary or secondary amines, they could be acetylated. However, the tertiary amine in your intermediate is significantly less nucleophilic.
Dehydration: At high temperatures with strong acid, elimination of water from the butanol chain to form an alkene is possible, though generally requires more forcing conditions.
Q4: How do I purify the final product, 4-(Diphenylamino)butyl acetate?
A4: After the reaction, a standard aqueous workup is necessary to remove the acid catalyst and any excess acetic acid or anhydride.
Quenching: Carefully quench the reaction mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.
Extraction: Extract the product into an organic solvent like ethyl acetate.
Washing: Wash the organic layer with water and brine.
Purification: Dry the organic layer, concentrate, and purify the final product. Given its likely properties, flash column chromatography or vacuum distillation are the recommended methods.
Troubleshooting Guide - Esterification
Problem: My esterification reaction has stalled and is not going to completion.
Cause A: Equilibrium has been reached.
Solution: Add more of the acetylating agent or remove water from the reaction if using acetic acid.[8]
Cause B: Catalyst has been deactivated.
Solution: The amine functionality in the molecule could be neutralizing the acid catalyst. Add a small additional amount of the acid catalyst.
Problem: I am seeing an unexpected byproduct in my analysis (NMR/GC-MS).
Cause A: Dehydration of the alcohol.
Solution: Reduce the reaction temperature. Dehydration is more prevalent at higher temperatures.
Cause B: Impurities from the previous step.
Solution: Ensure the intermediate, 4-(diphenylamino)butan-1-ol, is thoroughly purified before proceeding with the esterification.
Experimental Protocol: Synthesis of 4-(Diphenylamino)butyl acetate
Setup: To a round-bottom flask, add the purified 4-(diphenylamino)butan-1-ol (1.0 equivalent).
"4-(Diphenylamino)butyl acetate" stability problems in solution
Welcome to the technical support guide for "4-(Diphenylamino)butyl acetate." This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for "4-(Diphenylamino)butyl acetate." This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Given the limited specific literature on this exact molecule, this guide synthesizes information from established principles of organic chemistry, data on analogous structures, and best practices in pharmaceutical sciences to address potential stability challenges. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Core Concepts: Understanding the Stability of 4-(Diphenylamino)butyl Acetate
The structure of 4-(Diphenylamino)butyl acetate contains two key functional groups that are central to its reactivity and potential instability: an acetate ester and a tertiary amine (diphenylamine moiety) . Understanding the inherent chemical properties of these groups is the first step in troubleshooting.
Acetate Ester: Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid (acetic acid) and an alcohol (4-(diphenylamino)butanol). This reaction can be catalyzed by both acids and bases.[1][2]
Diphenylamine Moiety: The diphenylamine group is a tertiary amine. While generally more stable than primary or secondary amines, it is susceptible to oxidation.[3] The nitrogen atom's lone pair of electrons can be abstracted, leading to colored impurities and degradation products.[3]
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise when working with 4-(Diphenylamino)butyl acetate in solution.
Q1: My stock solution of 4-(diphenylamino)butyl acetate in an organic solvent has turned yellow/brown. What is causing this, and how can I prevent it?
A1: The discoloration is likely due to the oxidation of the diphenylamine moiety.[3] Diphenylamine and its derivatives are known to oxidize, especially when exposed to air (oxygen), light, or in the presence of trace metal impurities, which can catalyze the oxidation process. This oxidation can lead to the formation of colored, complex products.[3][4]
Troubleshooting Steps:
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ether solvents (like THF or dioxane) can be potent oxidizing agents. It is recommended to use freshly opened solvents or those that have been tested for peroxides.
Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like argon or nitrogen before sealing.[5] This displaces oxygen and minimizes oxidative degradation.
Light Protection: Store your solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can accelerate oxidation.[6]
Storage Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of all chemical reactions, including degradation.[7]
Antioxidant Addition: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), although you must first verify that it will not interfere with your downstream experiments.
Q2: I observe precipitation in my stock solution after storing it in the freezer. What should I do?
A2: This is likely due to the compound's decreased solubility at lower temperatures. The choice of solvent is critical. While a solvent may fully dissolve the compound at room temperature, it might not maintain that concentration at -20°C or -80°C.
Troubleshooting Steps:
Solubility Testing: Before preparing a large batch of stock solution, perform small-scale solubility tests in various solvents to determine the best option for your desired concentration and storage temperature.
Solvent Selection: Consider solvents with good solvating power at low temperatures. For nonpolar compounds like this, solvents like anhydrous DMSO or DMF might be suitable, but always check for compatibility with your experimental system.[8]
Gentle Re-dissolving: Before use, allow the solution to warm to room temperature and gently vortex or sonicate to see if the precipitate re-dissolves.[8] Visually inspect the solution to ensure it is clear before making dilutions.
Aliquoting: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. This not only minimizes solubility issues but also reduces the introduction of atmospheric moisture and oxygen with each use.
Issue 2: Degradation in Aqueous/Protic Solvents
Q3: I suspect my compound is degrading in my aqueous buffer or methanol-based solution. What is the likely mechanism?
A3: In aqueous or protic solutions (like methanol), the primary degradation pathway is likely to be hydrolysis of the acetate ester . This reaction cleaves the ester bond, yielding 4-(diphenylamino)butanol and acetic acid. The rate of hydrolysis is highly dependent on the pH of the solution.[1][9]
Acid-Catalyzed Hydrolysis: In acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][10]
Base-Catalyzed Hydrolysis (Saponification): In basic conditions (high pH), the hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon. This process is generally faster and irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt, which is not reactive towards the alcohol.[11][12]
Q4: How can I minimize hydrolysis in my aqueous experimental solutions?
A4: The key is to control the pH and temperature.
Troubleshooting Steps:
pH Control: Aim to work at a neutral pH (around 7.0) if your experimental design allows. Both strongly acidic and strongly basic conditions will accelerate hydrolysis.[6]
Temperature: Perform your experiments at the lowest practical temperature. Hydrolysis, like most chemical reactions, is slower at lower temperatures.
Fresh Solutions: Prepare aqueous solutions of your compound immediately before use. Avoid storing the compound in aqueous buffers for extended periods.
Aprotic Solvents for Stock: Prepare your primary stock solution in a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF) and make final dilutions into your aqueous buffer just before the experiment. This minimizes the time the compound is exposed to water.
Q5: I am seeing variable results in my bioassays. Could compound stability be the cause?
A5: Absolutely. If the compound is degrading in your stock solution or in the assay medium, the actual concentration of the active compound will be lower than intended, leading to inconsistent and non-reproducible results.
Troubleshooting Steps:
Conduct a Forced Degradation Study: A forced degradation or stress study is a systematic way to understand how your compound behaves under various conditions.[13][14][15] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[9][13]
Stability-Indicating Analytical Method: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your solutions over time.[16][17] A "stability-indicating" method is one that can separate the intact parent compound from its degradation products.[13]
Monitor Purity: Before each experiment, it is good practice to check the purity of your stock solution, especially if it has been stored for a while. A quick HPLC run can confirm the integrity of the compound.
Protocols & Best Practices
Protocol 1: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions of 4-(Diphenylamino)butyl acetate to maximize stability.
Materials:
4-(Diphenylamino)butyl acetate (solid)
High-purity, anhydrous aprotic solvent (e.g., DMSO or DMF)
Inert gas (Argon or Nitrogen)
Amber glass vials with PTFE-lined screw caps
Calibrated analytical balance and appropriate glassware
Procedure:
Weighing: Accurately weigh the desired amount of solid 4-(Diphenylamino)butyl acetate in a clean, dry vial.
Solvent Addition: Add the appropriate volume of anhydrous solvent to achieve the target concentration.
Dissolution: Cap the vial and vortex or sonicate gently until the solid is completely dissolved.
Inert Gas Purge: Uncap the vial and gently blow a stream of argon or nitrogen over the headspace of the solution for 10-15 seconds to displace any air.
Sealing: Immediately recap the vial tightly. For extra security, you can wrap the cap with parafilm.
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Storage: Store the stock solution at -20°C or -80°C, protected from light.[5][7]
Aliquoting: For frequent use, it is highly recommended to divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and contamination.
Protocol 2: Basic Forced Degradation Study
This protocol provides a framework for a basic forced degradation study to identify the major degradation pathways for 4-(Diphenylamino)butyl acetate.[14]
Objective: To assess the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Methodology:
Prepare Solutions: Prepare solutions of the compound (e.g., at 1 mg/mL) in the following stress conditions:
Acidic: 0.1 M HCl
Basic: 0.1 M NaOH
Neutral: Purified Water (or your experimental buffer)
Oxidative: 3% Hydrogen Peroxide (H₂O₂) in water
Incubation:
Incubate a set of samples at room temperature and another at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24, 48, 72 hours).
For photostability, expose a solution (in a clear vial) and a solid sample to a light source (e.g., a photostability chamber) while keeping a control sample in the dark.
Analysis:
At each time point, take an aliquot of each solution.
Neutralize the acidic and basic samples before analysis if necessary.
Analyze all samples by a stability-indicating HPLC method (e.g., a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% formic acid or TFA).
Data Interpretation:
Compare the chromatograms of the stressed samples to the control (unstressed) sample.
A decrease in the peak area of the parent compound indicates degradation.
The appearance of new peaks suggests the formation of degradation products.
Summary of Stability Recommendations
Parameter
Recommendation
Rationale
Stock Solvent
Anhydrous, aprotic solvents (e.g., DMSO, DMF).
Minimizes hydrolysis of the ester group.
Storage
-20°C or -80°C, protected from light, under an inert atmosphere.
Reduces rates of all degradation reactions (oxidation, hydrolysis) and prevents light-induced degradation.[5][6][18]
Aqueous Solutions
Prepare fresh before each experiment.
The compound is susceptible to hydrolysis in aqueous media.[2]
Working pH
Maintain as close to neutral (pH 7) as possible.
Both acidic and basic conditions catalyze ester hydrolysis.[1][11]
Purity Check
Periodically analyze stock solutions via HPLC, especially for long-term studies.
To ensure the concentration of the active compound is accurate and avoid experimental artifacts.[17][19]
By understanding the inherent chemical liabilities of 4-(Diphenylamino)butyl acetate and implementing these best practices, researchers can significantly improve the reliability and reproducibility of their experimental results.
References
Slate. (n.d.). What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights.
Chemius. (n.d.). Butyl Acetate (BUTAC).
DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(15), 8907-8915.
Wikipedia. (n.d.). Diphenylamine.
Hartono, A., et al. (2020). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 59(39), 17358-17368.
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 2(2), 149-170.
BenchChem. (n.d.). In-Depth Technical Guide: Solubility of 4-(Diphenylamino)benzeneboronic Acid in Organic Solvents.
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
MDPI. (2020, May 21). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends.
YouTube. (2019, January 15). mechanism of ester hydrolysis.
Klick, S., et al. (2005). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Pharmaceutical Technology, 29(3), 54-66.
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16045.
International CCS Knowledge Centre. (2021, January 26). Advancing Amine Degradation Analysis.
Practical Pharmaceutical Analytical Chemistry - II. (2018-2019). Second Level First Semester.
Chemguide. (n.d.). hydrolysing esters.
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
Sciencemadness Wiki. (2023, August 24). Diphenylamine.
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
"4-(Diphenylamino)butyl acetate" optimizing reaction conditions for synthesis
Welcome to the dedicated technical support guide for the synthesis of 4-(Diphenylamino)butyl acetate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tes...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of 4-(Diphenylamino)butyl acetate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights and solutions to common challenges encountered during this specific N-alkylation reaction. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a step-by-step resolution.
Q1: My reaction is showing very low conversion of diphenylamine, even after an extended reaction time. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue in the N-alkylation of diphenylamine due to its relatively low nucleophilicity compared to aliphatic amines. The primary causes are often related to insufficient base strength, poor solvent choice, or catalyst deactivation.
Potential Causes & Step-by-Step Solutions:
Insufficient Base Strength: Diphenylamine has a pKa of approximately 24 in DMSO, meaning a relatively strong base is required for deprotonation to form the highly nucleophilic diphenylamide anion.
Troubleshooting Step 1: Evaluate Your Base. If you are using a weak base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), it may not be strong enough to deprotonate diphenylamine effectively.
Troubleshooting Step 2: Switch to a Stronger Base. Consider using stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium amide (NaNH₂). These bases can more effectively generate the diphenylamide anion, which is the active nucleophile in this Sₙ2 reaction.
Troubleshooting Step 3: Ensure Anhydrous Conditions. If using highly reactive bases like NaH, it is critical to use anhydrous solvents. Any residual water will quench the base, rendering it ineffective.
Inappropriate Solvent Choice: The solvent plays a crucial role in an Sₙ2 reaction by solvating the ions and influencing the reaction rate.
Troubleshooting Step 1: Analyze Your Solvent. Protic solvents (e.g., ethanol, methanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Troubleshooting Step 2: Switch to a Polar Aprotic Solvent. Use solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents are polar enough to dissolve the reactants but do not hydrogen bond with the nucleophile, thus enhancing its reactivity and accelerating the reaction rate.
Phase Transfer Catalyst (PTC) Issues: If you are using a milder base like K₂CO₃, a phase transfer catalyst is often essential to facilitate the reaction between the solid base and the organic-soluble reactants.
Troubleshooting Step 1: Check PTC Integrity. Ensure your PTC, such as tetrabutylammonium bromide (TBAB), has not degraded.
Troubleshooting Step 2: Optimize PTC Loading. Typically, 5-10 mol% of the PTC is sufficient. Increasing the amount may not always lead to better results and can complicate purification.
Q2: My TLC and NMR analysis show significant amounts of a major byproduct. How do I identify and suppress it?
A2: The most common byproduct in this synthesis is the result of elimination (E2) of the alkylating agent or over-alkylation. The structure of your alkylating agent (4-halobutyl acetate) makes it susceptible to side reactions.
Potential Byproducts & Suppression Strategies:
Elimination Product (But-3-en-1-yl acetate): This occurs when the base, instead of deprotonating diphenylamine, abstracts a proton from the carbon adjacent to the leaving group on the 4-halobutyl acetate.
Identification: This byproduct will have a different Rf value on a TLC plate and will show characteristic vinyl proton signals in the ¹H NMR spectrum (typically between 5-6 ppm).
Suppression Strategy 1: Lower the Reaction Temperature. Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., room temperature or 40°C instead of 80°C) can favor the desired Sₙ2 pathway.
Suppression Strategy 2: Use a Less Hindered, Stronger Base. While a strong base is needed, a very bulky base like lithium diisopropylamide (LDA) might favor elimination. A base like NaH is often a good balance.
Quaternary Ammonium Salt (Over-alkylation): While less common for diphenylamine due to steric hindrance, it's possible for the product, 4-(diphenylamino)butyl acetate, to react with another molecule of the alkylating agent to form a quaternary ammonium salt.
Identification: This salt is often insoluble in common organic solvents and may appear as a precipitate. It will not be visible on a standard TLC.
Suppression Strategy: Control Stoichiometry. Use a slight excess of diphenylamine relative to the 4-halobutyl acetate (e.g., 1.1 to 1 equivalents). This ensures the alkylating agent is the limiting reagent, minimizing the chance of over-alkylation.
Caption: Decision tree for troubleshooting byproduct formation.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 4-(Diphenylamino)butyl acetate.
Q3: What is the best choice of leaving group for the alkylating agent: Bromo, Chloro, or Iodo?
A3: The choice of leaving group on the 4-halobutyl acetate directly impacts the reaction rate. For Sₙ2 reactions, the general order of reactivity is I > Br > Cl > F.
Iodo (I): 4-Iodobutyl acetate would be the most reactive alkylating agent, allowing for faster reaction times or lower reaction temperatures. However, iodo compounds are often more expensive and less stable.
Bromo (Br): 4-Bromobutyl acetate offers a good balance of reactivity and stability and is a very common choice for this type of alkylation.
Chloro (Cl): 4-Chlorobutyl acetate is the least reactive of the three but is typically the most cost-effective. To compensate for its lower reactivity, you may need to use more forcing conditions (higher temperature, longer reaction time) or add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This is known as the Finkelstein reaction, where the more reactive iodo intermediate is generated in situ.
Leaving Group
Relative Reactivity
Cost/Stability
Recommended Action
Iodide
Highest
Lower Stability, Higher Cost
Use for faster reactions at lower temperatures.
Bromide
Good
Good balance of reactivity and cost.
Standard choice for reliable synthesis.
Chloride
Lowest
Highest Stability, Lower Cost
Use with higher temperatures or add catalytic NaI/KI.
Q4: Can you explain the mechanism of this reaction and why the choice of base is so critical?
A4: The synthesis of 4-(diphenylamino)butyl acetate from diphenylamine and a 4-halobutyl acetate is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.
Reaction Mechanism Steps:
Deprotonation (Acid-Base Reaction): A strong base removes the acidic proton from the nitrogen atom of diphenylamine. This is the critical step, as the resulting diphenylamide anion is a much stronger nucleophile than the neutral diphenylamine molecule.
Nucleophilic Attack (Sₙ2 Step): The negatively charged nitrogen of the diphenylamide anion attacks the electrophilic carbon atom bonded to the halogen (the leaving group) on the 4-halobutyl acetate. This occurs in a single, concerted step where the new C-N bond forms at the same time as the C-Halogen bond breaks.
Caption: The two-step mechanism for the synthesis.
The choice of base is critical because the equilibrium of the deprotonation step must favor the formation of the diphenylamide anion. A base whose conjugate acid is much weaker than diphenylamine will not be effective.
Q5: What are the recommended purification techniques for the final product?
A5: Purification of 4-(diphenylamino)butyl acetate typically involves a standard workup followed by column chromatography or recrystallization.
Step-by-Step Purification Protocol:
Reaction Quench: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. If a reactive base like NaH was used, carefully and slowly quench the excess base by adding isopropanol, followed by water.
Aqueous Workup: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
Water (to remove inorganic salts like NaBr).
A dilute acid solution (e.g., 1M HCl) to remove any unreacted diphenylamine.
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
Brine (to remove bulk water).
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Final Purification:
Column Chromatography: This is the most common method. The crude product can be purified on a silica gel column. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective and scalable purification method.
References
Bordwell pKa Table (DMSO) , Department of Chemistry, University of Wisconsin. [Link]
Solvent Effects in Sₙ2 Reactions , Chemistry LibreTexts. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #4092: Quality Control & Purification Protocols
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Issue Description
Users frequently report difficulty isolating high-purity 4-(Diphenylamino)butyl acetate (CAS: Generic structure implied). Common complaints include persistent starting material contamination (Diphenylamine), unexpected hydrolysis during workup, and color degradation (oxidation) upon storage.
This guide provides a definitive troubleshooting workflow for identifying and removing these impurities, grounded in the chemical behavior of N-alkylated diarylamines and aliphatic esters.
Module 1: Diagnostic Troubleshooting
How do I know what impurity I have?
Before attempting purification, you must identify the contaminant. The three most common impurities exhibit distinct spectroscopic signatures.
Impurity Identification Matrix
Impurity
Origin
Diagnostic Signal (1H NMR, CDCl3)
TLC Behavior (Hex/EtOAc)
Diphenylamine (DPA)
Unreacted Starting Material
Broad singlet ~5.7-6.0 ppm (N-H). Aromatic signals shift upfield relative to product.
High (Non-polar). Often co-elutes with product if not careful.[1]
4-(Diphenylamino)butan-1-ol
Hydrolysis Product
Triplet ~3.6 ppm (-OH). Loss of singlet ~2.0 ppm (Acetate ).
Low (Polar). Trails significantly.
N-Oxides / Radical Cations
Oxidation (Light/Air)
Complex aromatic splitting. Visual cue: Sample turns deep blue or green.
Streaking / Baseline material.
Toluene / DMF
Trapped Solvent
Toluene: Singlet 2.36 ppm. DMF: Doublets 2.8/3.0 ppm.
N/A (Removed by high vac).
Visualizing the Impurity Landscape
The following diagram illustrates the chemical pathways leading to these impurities during synthesis.
Figure 1: Reaction pathways showing the origin of common impurities. Note that the ester bond is labile under harsh workup conditions.
The Challenge: Diphenylamine is a very weak base (
). Standard acid washes (e.g., 1M HCl) are often insufficient to protonate DPA fully into the aqueous layer without using concentrations that might hydrolyze your acetate ester [1].
Recommended Solution: Flash Column Chromatography
DPA is significantly less polar than the ester product.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5
End 80:20).
Elution Order:
Diphenylamine (Elutes first, very fast).
Target Product (Middle fractions).
Hydrolyzed Alcohol (Elutes last, requires higher polarity).
Alternative (If Product is Solid): Recrystallization
If your derivative is a solid (melting points vary by exact alkyl chain length), recrystallization from Ethanol/Water (9:1) is effective. DPA is highly soluble in ethanol; the alkylated product often precipitates upon cooling [2].
Protocol B: Removing Hydrolysis Products (The Alcohol)
The Challenge: The presence of 4-(diphenylamino)butan-1-ol indicates ester cleavage. This often happens if the reaction mixture was heated with strong base (NaOH/KOH) or if the workup was too basic.
Scavenging Protocol (Chemical Repair):
If the alcohol impurity is minor (<10%), you can chemically "repair" the mixture rather than separating it.
Dissolve crude mixture in dry Dichloromethane (DCM).
Add 1.2 equivalents of Acetic Anhydride and 1.5 equivalents of Pyridine .
Stir at room temperature for 2 hours.
Result: The alcohol impurity is converted back into the target acetate ester.
Wash with dilute citric acid (to remove pyridine) and brine.
Protocol C: Removing Color (Oxidation Products)
The Challenge: Diphenylamine derivatives are hole-transport materials prone to forming stable radical cations (blue/green) upon photo-oxidation [3].
Adsorption Filtration:
Dissolve the compound in a non-polar solvent (Toluene or Benzene - avoid chlorinated solvents if possible as they can promote radical formation under light).
Pass the solution through a short pad of Basic Alumina (activated).
Mechanism: Alumina traps the polar ionic radical species while the neutral ester passes through.
Evaporate solvent in the dark.
Module 3: Workflow Decision Tree
Use this logic flow to determine the correct purification step for your specific situation.
Figure 2: Troubleshooting logic for purification selection.
Frequently Asked Questions (FAQ)
Q: Can I use acid extraction to remove the unreacted Diphenylamine?A: Generally, no. Diphenylamine is such a weak base (
) that it requires strong acid to protonate. Using strong acid (like 6M HCl) risks hydrolyzing your butyl acetate ester group. Column chromatography is much safer for this specific molecule [1].
Q: My product turned blue after leaving it on the bench. Is it ruined?A: Not necessarily. The blue color is due to a trace amount of oxidized radical cation (often <0.1% of the mass). Re-dissolve in solvent and filter through a plug of silica or basic alumina to remove the colored species. Store the filtrate under Nitrogen in the dark [3].
Q: Why does the ester hydrolyze during the reaction?A: If you used Potassium Carbonate (
) or Sodium Hydroxide as the base for alkylation, trace water in the solvent (DMF/DMSO) creates hydroxide ions, which rapidly attack the acetate ester. Prevention: Use anhydrous solvents and consider weaker bases or strictly anhydrous conditions (NaH in dry THF) if hydrolysis persists [4].
References
Vertex AI Search (Patent Analysis). Purification of Diphenylamine. US Patent 5107024A. (Describes the difficulty of DPA removal and the use of adsorbents/resins). Link
Kehrmann, F. & Micewicz, S. Oxidation and Nitrosation of Diphenylamine. (General reference for DPA solubility and crystallization behavior). Link
Bard, A. J., et al. Electrochemistry of Triphenylamine and Diphenylamine Derivatives. (Explains the formation of blue radical cations). Link (Representative Context)
Orjuela, A., et al. Kinetics of Butyl Acetate Synthesis and Hydrolysis.[2] Ing.[2][3] Investig. vol.26 no.2, 2006. (Details the stability of the butyl acetate moiety). Link
A Senior Application Scientist's Guide to Troubleshooting Poor Analytical Signals Welcome to the technical support center for "4-(Diphenylamino)butyl acetate." This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Troubleshooting Poor Analytical Signals
Welcome to the technical support center for "4-(Diphenylamino)butyl acetate." This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining robust and reproducible analytical signals for this compound. As a pharmaceutical intermediate, consistent and accurate analysis is paramount. This document provides in-depth, field-proven insights into common issues and their resolutions, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 4-(Diphenylamino)butyl acetate that can affect its analysis?
A1: The structure of 4-(Diphenylamino)butyl acetate contains two key functional groups that can present analytical challenges: an ester and a tertiary amine.
Ester Group: The butyl acetate moiety is susceptible to hydrolysis, especially under acidic or basic conditions. This degradation pathway can lead to the formation of 4-(diphenylamino)butanol and acetic acid, resulting in a decreased signal for the parent compound and the appearance of new peaks.[1][2][3] The rate of hydrolysis can be influenced by sample solvent pH, temperature, and storage time.[1][2]
Tertiary Amine (Diphenylamine moiety): The diphenylamine group is basic and will be protonated at low pH. This property is crucial for LC-MS analysis as it facilitates ionization.[4] However, the amine can also interact with active sites (e.g., free silanols) on silica-based GC and HPLC columns, leading to poor peak shape (tailing).[5] Additionally, diphenylamine and its derivatives can be susceptible to oxidation.[6][7]
Q2: I am not seeing any signal for my compound in LC-MS. What is the first thing I should check?
A2: The most common reason for a complete loss of signal in LC-MS for a compound like this is improper ionization conditions. 4-(Diphenylamino)butyl acetate has a tertiary amine that requires protonation to be efficiently ionized by electrospray ionization (ESI) in positive mode. Ensure your mobile phase has an acidic modifier, such as 0.1% formic acid.[4] A neutral or basic mobile phase will result in a non-ionized molecule, which is practically invisible to the mass spectrometer in ESI positive mode.
Q3: Is 4-(Diphenylamino)butyl acetate suitable for GC-MS analysis?
A3: While GC-MS is a viable technique, it presents more challenges than LC-MS for this molecule. The compound's boiling point may be high, and the tertiary amine can interact with the GC column, causing peak tailing.[8] Furthermore, the ester group could be susceptible to thermal degradation in a hot GC inlet.[9] If GC-MS must be used, careful optimization of the inlet temperature and the use of a deactivated column are critical.
Troubleshooting by Analytical Technique
LC-MS (Liquid Chromatography-Mass Spectrometry)
This is often the preferred method for analyzing pharmaceutical intermediates like 4-(Diphenylamino)butyl acetate due to its sensitivity and applicability to polar, non-volatile compounds.
Q: My compound is not showing up, or the signal is extremely weak in ESI positive mode, even with an acidic mobile phase. What's next?
A: If the mobile phase pH is correctly acidic, the issue may lie with the mass spectrometer settings or sample integrity.
Causality and Solution Workflow:
Verify Analyte Integrity: The primary suspect is sample degradation. The ester bond can hydrolyze if the sample is prepared in an aqueous matrix without pH control or stored for an extended period.[5][10][11]
Action: Prepare a fresh sample in a non-aqueous solvent like acetonitrile or methanol immediately before analysis. If an aqueous diluent is necessary, ensure it is acidified to match the mobile phase.
Optimize MS Parameters: The instrument may not be properly tuned for your analyte's mass or fragmentation.
Action: Perform a direct infusion of a freshly prepared, relatively concentrated standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) to optimize MS parameters like capillary voltage, cone voltage (or equivalent), and gas flows.[12]
Check for Matrix Suppression: If you are analyzing the compound in a complex matrix (e.g., from a reaction mixture or biological sample), other components can co-elute and compete for ionization, suppressing your analyte's signal.[13]
Action: Perform a post-column infusion experiment to identify regions of suppression. If suppression is observed, improve the chromatographic separation to move the analyte away from the interfering species or implement a sample clean-up procedure like solid-phase extraction (SPE).
Workflow for Diagnosing Low LC-MS Signal
Caption: A logical workflow for troubleshooting low or no signal in LC-MS.
Q: My peak for 4-(Diphenylamino)butyl acetate is tailing significantly. What causes this and how can I fix it?
A: Peak tailing for this compound is most likely due to secondary interactions between the basic tertiary amine and acidic sites on the HPLC column packing material.
Table 1: Troubleshooting Poor Peak Shape in LC-MS
Observation
Probable Cause(s)
Recommended Solutions
Peak Tailing
- Interaction of the tertiary amine with residual silanols on the silica column.[5]- Column overload.
- Increase mobile phase acidity: Add a stronger acid like trifluoroacetic acid (TFA) at 0.05-0.1%. Caution: TFA can cause signal suppression in ESI.- Increase buffer concentration: If using a buffer, increasing its strength can help mask silanol interactions.- Use a modern, end-capped column: Columns specifically designed for high-performance at a wider pH range often have better shielding of silanols.- Reduce injection mass: Inject a more dilute sample.
Peak Fronting
- Column overload (less common for this specific issue).- Sample solvent is much stronger than the mobile phase.
- Reduce injection mass. - Dissolve the sample in the mobile phase: If possible, prepare your sample in the initial mobile phase composition to ensure proper focusing on the column head.
Broad Peaks
- High dead volume in the system.- Column degradation or contamination.- Poor chromatography (e.g., running too close to the C18 phase collapse conditions with high aqueous mobile phase).
- Check and tighten all fittings from the injector to the detector.- Use a guard column and replace it regularly.[5]- Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol).- Ensure at least 5% organic in the mobile phase at all times for reversed-phase columns.
Q: I see a second major peak in my chromatogram that I don't expect. Could it be a degradation product?
A: Yes, the most likely degradation product is 4-(diphenylamino)butanol, formed via hydrolysis of the ester bond.[2][14][15]
Identifying Degradation:
Mass-to-Charge Ratio (m/z): Check the mass spectrum of the unexpected peak. 4-(Diphenylamino)butyl acetate ([M+H]⁺) will have a different m/z than 4-(diphenylamino)butanol ([M+H]⁺).
Retention Time: The butanol degradant is more polar than the parent acetate ester and will therefore have a shorter retention time in reversed-phase chromatography.
Forced Degradation Study: To confirm, perform a forced degradation study as outlined in ICH guidelines.[5][10][11][16] Briefly expose solutions of your standard to acidic, basic, and oxidative conditions. The peak that grows under these stress conditions is likely your degradant.
"4-(Diphenylamino)butyl acetate" method refinement for higher purity
Technical Support Center: High-Purity Synthesis of 4-(Diphenylamino)butyl Acetate Role: Senior Application Scientist Context: Method Refinement & Troubleshooting Last Updated: February 2026 Executive Summary The synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Purity Synthesis of 4-(Diphenylamino)butyl Acetate
Role: Senior Application Scientist
Context: Method Refinement & Troubleshooting
Last Updated: February 2026
Executive Summary
The synthesis of 4-(Diphenylamino)butyl acetate (CAS: N/A for specific commercial commodity, structure derived from Diphenylamine + Butyl Acetate linker) is a critical step in developing hole-transport materials and functionalized organic electronics.[1] Standard protocols often yield oily, yellow-brown products with persistent diphenylamine (DPA) impurities (1–5%).[1]
This guide refines the synthesis to achieve >99.5% HPLC purity . The core strategy shifts from "purification by repetition" to "purification by reaction design," utilizing phase-transfer catalysis and specific stoichiometry control to eliminate the difficult-to-separate starting material.[1]
Module 1: Reaction Optimization (The Upstream Fix)
The Core Problem:
Standard N-alkylation of diphenylamine with 4-chlorobutyl acetate (or 4-bromobutyl acetate) using weak bases (K₂CO₃) in acetone/MEK is kinetically sluggish. This leaves unreacted diphenylamine (DPA).[1]
Why it matters: DPA has similar solubility/polarity to the product, making chromatographic separation difficult and recrystallization oily.
The Refined Protocol:
We utilize a Phase-Transfer Catalyzed (PTC) approach or a High-Dielectric Solvent system to drive conversion to >99%.[1]
Optimized Parameters
Parameter
Standard Method
Refined High-Purity Method
Rationale
Solvent
Acetone or Toluene
DMF (Dimethylformamide)
High dielectric constant dissolves the deprotonated amine intermediate, accelerating rate.[1]
Base
K₂CO₃ (Granular)
KOH (Powder) or NaH
Stronger base required for the weak nucleophile (Diphenylamine pKa ~0.79).[1]
Catalyst
None
TBAI (10 mol%)
Tetrabutylammonium iodide facilitates halide exchange (Finkelstein-like) and phase transfer.[1]
Stoichiometry
1:1 Eq.
1.2 Eq. Alkylating Agent
Excess 4-bromobutyl acetate ensures DPA extinction.[1] Excess alkylator is easier to remove than DPA.[1]
Atmosphere
Air/Loose Cap
Strict N₂ Sparging
Prevents oxidation of DPA to colored N-oxides (blue/violet impurities).[1]
Step-by-Step Protocol
Inert Setup: Flame-dry a 3-neck round bottom flask. Cool under N₂ flow.
Dissolution: Charge Diphenylamine (1.0 eq) and TBAI (0.1 eq) into anhydrous DMF (0.5 M concentration). Stir until dissolved.
Deprotonation: Add KOH powder (2.5 eq) or NaH (1.5 eq) carefully at 0°C. Stir for 30 mins. Solution will turn yellow/orange.[1]
Note: Do not use the chloro-derivative; the bromo-derivative reacts 10–50x faster, preventing thermal degradation of the ester.
Heating: Heat to 60°C (do not exceed 80°C to protect the acetate group). Monitor by TLC (Hexane:EtOAc 9:1).[1]
Quench: Once DPA is <0.5% by HPLC, cool to RT and pour into ice water (10x volume).
Module 2: Workup & Isolation (The Midstream Fix)
The Core Problem:
The product often forms a "sticky oil" or stable emulsion during aqueous workup due to the amphiphilic nature of the ester and the amine.
Troubleshooting Guide: Breaking the Emulsion
Q: My extraction layer is cloudy/emulsified. How do I fix it?
A: Do not shake vigorously. Use "rolling" agitation. If emulsion forms, add Brine (saturated NaCl) and a small amount of Methanol (5%) to the aqueous layer. The methanol reduces surface tension, allowing layers to break.[1]
Q: The product is oiling out at the bottom of the flask.
A: This is common.[1][2] Extract with Dichloromethane (DCM) rather than Ethyl Acetate.[1] DCM is denser than water and solubilizes the aromatic moiety better, leaving polar impurities in the water.
Module 3: Purification (The Downstream Polishing)
The Core Problem:
Trace DPA remains. It is non-polar and co-elutes with the product on Silica.[1]
The "Scavenger" Refinement (Chemical Washing):
Since DPA is a secondary amine, it is difficult to remove via acid wash (it is too weakly basic). Instead, we use Derivatization .[1]
The Trick: Before the final workup, add Succinic Anhydride (0.2 eq) to the reaction mixture and stir for 1 hour at 50°C.
The Mechanism: The anhydride reacts with residual DPA to form a hemi-acid amide.[1]
The Result: This amide is highly polar and acidic.[1] It will be quantitatively removed during a basic bicarbonate wash (NaHCO₃), leaving the pure product (a tertiary amine) untouched.
Chromatography Strategy (If needed):
Stationary Phase: Neutral Alumina (prevents ester hydrolysis) or Silica Gel (neutralized with 1% Triethylamine).[1]
Caption: Optimized workflow including the critical "Scavenging" step to chemically remove unreacted starting material.
Troubleshooting Logic Tree
Caption: Diagnostic tree for identifying and resolving common failure modes in aromatic amine alkylation.
FAQ: Researcher to Researcher
Q: Can I use 4-chlorobutyl acetate instead of the bromo- analog?A: You can, but you must add Sodium Iodide (NaI) (0.5 eq) to the reaction. This generates the iodide in situ (Finkelstein reaction).[1] Without iodide, the chloride is too slow at 60°C, and raising the temperature above 80°C risks hydrolyzing your acetate group.
Q: My product turned blue on the rotary evaporator. Is it ruined?A: Not necessarily. Diphenylamine derivatives form intensely colored radical cations (holochromism) upon oxidation.[1] This often happens if the rotovap bath is too hot and air is introduced.[1]
Fix: Redissolve in DCM, wash with a dilute solution of Sodium Metabisulfite (reducing agent) to quench the radical, dry over MgSO₄, and re-evaporate under strict Nitrogen.
Q: Why do you recommend Neutral Alumina over Silica?A: Silica gel is slightly acidic.[1] Your product is an ester and an amine.[1] Acidic silica can catalyze the hydrolysis of the acetate ester or cause streaking of the amine. Neutral Alumina (Activity III) provides a safer stationary phase for sensitive esters.[1]
References
Mechanism of Phase Transfer Catalysis: Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society, 93(1), 195–199. Link[1]
Purification of Aromatic Amines (Scavenging Strategy): Use of anhydrides to remove secondary amines is a standard technique in process chemistry.[1] See: Organic Process Research & Development, "Removal of Impurities by Derivatization".
Diphenylamine Properties & Oxidation: Dr. R. Karaman, et al. "Analysis of diphenylamine and impurities".[1] ResearchGate, 2016.[1][3] Link
Alkyl Halide Reactivity (Finkelstein): Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] Wiley-Interscience.[1] (General reference for Alkyl Halide reactivity order I > Br > Cl).[1]
"4-(Diphenylamino)butyl acetate" overcoming poor reproducibility in assays
A Guide to Overcoming Poor Reproducibility in Assays Welcome to the technical support center for 4-(Diphenylamino)butyl acetate. This guide, developed by our senior application scientists, provides in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Overcoming Poor Reproducibility in Assays
Welcome to the technical support center for 4-(Diphenylamino)butyl acetate. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments. Given the limited specific literature on this compound, this resource synthesizes information from related chemical structures and general assay principles to offer robust guidance.
Part 1: Troubleshooting Guide
Poor reproducibility in assays involving 4-(Diphenylamino)butyl acetate can stem from a variety of factors related to its chemical nature—a bulky, hydrophobic diphenylamine moiety combined with a hydrolytically susceptible acetate ester. This section addresses common problems, their probable causes, and systematic solutions.
Issue 1: High Well-to-Well Variability in Plate-Based Assays
Symptoms: You observe significant differences in signal intensity between replicate wells, leading to a high coefficient of variation (CV%).
Potential Causes & Solutions:
Poor Solubility and Compound Precipitation: The diphenylamino group confers significant hydrophobicity, which can lead to precipitation in aqueous assay buffers.
Solution:
Solvent Optimization: Prepare stock solutions in a water-miscible organic solvent like DMSO or ethanol. When diluting into your final assay buffer, ensure the final solvent concentration is low (typically <1%) and consistent across all wells.
Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.05%) in your assay buffer to improve solubility and prevent aggregation.
Sonication: Briefly sonicate your stock solution before preparing working dilutions to break up any aggregates.
Incomplete Mixing: Due to its density and potential viscosity in concentrated stock solutions, the compound may not be evenly distributed in the assay wells.
Solution:
Thorough Mixing: After adding the compound to each well, mix thoroughly by gentle pipetting or using a plate shaker.
Serial Dilutions: Prepare a series of intermediate dilutions rather than a single large dilution from a highly concentrated stock.
Issue 2: Decreasing Assay Signal Over Time
Symptoms: The measured signal (e.g., fluorescence, absorbance) diminishes during the course of the experiment or between experiments run on different days with the same batch of compound.
Potential Causes & Solutions:
Hydrolysis of the Acetate Ester: The ester bond is susceptible to hydrolysis, particularly at non-neutral pH or in the presence of esterase enzymes, which can be present in cell lysates or serum-containing media. This hydrolysis would yield 4-(diphenylamino)butanol and acetic acid, which may have different activities in your assay. Butyl acetates are known to undergo hydrolysis, with the rate being pH-dependent.[1]
Solution:
pH Control: Maintain a neutral pH (6.5-7.5) in your assay buffer. Avoid highly acidic or alkaline conditions.
Temperature Management: Perform experiments at the lowest feasible temperature to slow down hydrolysis. For long-term storage, keep the compound in a desiccated, low-temperature environment.
Esterase Inhibitors: If your assay involves biological matrices that may contain esterases, consider adding a general esterase inhibitor (e.g., phenylmethylsulfonyl fluoride - PMSF), ensuring it does not interfere with your assay.
Fresh Working Solutions: Prepare working solutions of 4-(Diphenylamino)butyl acetate fresh for each experiment from a frozen stock.
Oxidation of the Diphenylamine Moiety: Diphenylamine and its derivatives can be susceptible to oxidation, which may alter the compound's activity or spectroscopic properties.[2]
Solution:
Use of Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your stock solution.
Inert Atmosphere: For long-term storage of the solid compound or concentrated stock solutions, consider blanketing with an inert gas like argon or nitrogen.
Issue 3: Inconsistent Results Between Different Batches of the Compound
Symptoms: A new batch of 4-(Diphenylamino)butyl acetate produces significantly different results (e.g., altered potency, efficacy, or baseline signal) compared to a previous batch.
Potential Causes & Solutions:
Variable Purity: The presence of impurities from the synthesis can significantly impact assay results.[3][4][5][6] Common impurities could include unreacted starting materials (e.g., 4-(diphenylamino)butanol, acetic anhydride) or byproducts.
Solution:
Purity Verification: Always obtain a certificate of analysis (CoA) for each new batch. If possible, independently verify the purity using analytical techniques like HPLC-UV, LC-MS, or qNMR.[7]
Standardization: If batch-to-batch variability is unavoidable, consider qualifying each new batch against a reference standard to establish a relative potency before use in critical experiments.
Presence of Isomers: Depending on the synthesis route, positional isomers could be generated, which may have different biological activities.
Solution:
High-Resolution Analysis: Use analytical methods with sufficient resolution to separate and identify potential isomers.
Supplier Communication: Discuss the synthesis and purification process with the supplier to understand the potential for isomeric impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store 4-(Diphenylamino)butyl acetate?
A1: To ensure stability, the compound should be stored under the following conditions:
Form
Storage Temperature
Atmosphere
Other Conditions
Solid
-20°C or below
Inert gas (optional)
Protect from light and moisture (desiccate).
Stock Solution
-20°C or -80°C
Tightly sealed
Aliquot to avoid repeated freeze-thaw cycles.
Q2: How should I prepare my stock and working solutions?
A2:
Stock Solution: Dissolve the solid compound in a high-quality, anhydrous organic solvent such as DMSO or ethanol to a high concentration (e.g., 10-50 mM).
Working Solutions: Prepare fresh for each experiment by serially diluting the stock solution in your final assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all samples.
Q3: My compound won't fully dissolve in the assay buffer, even with a low percentage of DMSO. What can I do?
A3:
Check for Salt Concentration: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds. Try reducing the salt concentration if your assay permits.
Use a Different Co-solvent: Experiment with other water-miscible organic solvents like ethanol or acetonitrile.
Incorporate a Surfactant: As mentioned in the troubleshooting guide, a low concentration of a non-ionic surfactant can significantly aid solubility.
Q4: I am using this compound in a cell-based assay. What specific issues should I be aware of?
A4:
Cellular Esterase Activity: Intracellular esterases can cleave the acetate group, converting your compound into its alcohol form (4-(diphenylamino)butanol). This is a critical point to consider, as the biological activity may reside in the parent compound, the metabolite, or both.
Cytotoxicity: The diphenylamine moiety can be cytotoxic at higher concentrations. Always perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
Media Interactions: Components in your cell culture media (e.g., serum proteins) could potentially bind to the compound, reducing its effective concentration.
Part 3: Experimental Protocols & Visualizations
Protocol: Assessing Compound Stability in Assay Buffer
This protocol uses HPLC-UV to determine the stability of 4-(Diphenylamino)butyl acetate under your specific assay conditions.
Prepare a solution of the compound in your final assay buffer at the highest concentration you plan to use.
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, and inject it into the HPLC system to obtain a baseline chromatogram.
Incubate: Keep the remaining solution under your exact assay conditions (temperature, light, etc.).
Time-Point Samples: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take further aliquots and analyze them by HPLC.
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, which could correspond to degradation products like 4-(diphenylamino)butanol.
Diagram: Troubleshooting Workflow for Poor Reproducibility
Caption: A systematic workflow for troubleshooting reproducibility issues.
Diagram: Potential Hydrolytic Degradation Pathway
Caption: Hydrolysis of the ester bond in 4-(Diphenylamino)butyl acetate.
References
Der Pharma Chemica. (2016). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Available at: [Link]
MDPI. (2022). Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. Available at: [Link]
Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry.
ScienceDirect. (2022).
Estonian Academy Publishers. (1997).
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
PMC. New Advances in the Exploration of Esterases with PET and Fluorescent Probes.
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Available at: [Link]
Chemistry LibreTexts. (2020). 15.9: Hydrolysis of Esters. Available at: [Link]
Nicoya Lifesciences. (2019). Pros & Cons of Fluorescence-Based Binding Assays.
ResearchGate. (2025).
ResearchGate. (2025).
CDC. ESTERS 1 1450.
Scribd. Synthesis of n-Butyl Acetate Barbara Jennings Chem 203.1 Desk 109.D Ta: Tian Chen.
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]
Global Safety Management.
SciELO. (2006).
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]
ResearchGate.
ResearchGate. (2025). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity.
Taylor & Francis Online. (2025).
Quora. (2018). How does branching increase the solubility in amines?
MB - About. Assay Troubleshooting. Available at: [Link]
MDPI. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Available at: [Link]
University of Rochester. Troubleshooting: The Workup. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of 4-(Diphenylamino)butyl Acetate (DPABA) vs. Commercial Fluorescent Dyes
Content Type: Technical Application Guide
Audience: Senior Researchers, Medicinal Chemists, and Bioimaging Specialists
Executive Summary: The Case for Diphenylamine Esters
4-(Diphenylamino)butyl acetate (DPABA) represents a specialized class of solvatochromic, lipophilic fluorophores . Unlike ubiquitous commercial dyes (e.g., Fluorescein, Rhodamine), DPABA utilizes the Diphenylamine (DPA) core as an electron donor, linked to an alkyl-ester tail.
While commercial alternatives like Nile Red or BODIPY 493/503 dominate lipid imaging, DPABA offers distinct advantages in molecular rotor applications and polarity sensing due to its Twisted Intramolecular Charge Transfer (TICT) mechanism. This guide objectively evaluates DPABA against industry standards, highlighting its utility in probing membrane micro-viscosity and hydrophobic pockets where bulky fluorophores fail.
Technical Profile & Mechanism of Action
The TICT Mechanism
DPABA functions primarily as a molecular rotor. Upon photoexcitation, the diphenylamine moiety undergoes an intramolecular rotation.
Viscous Environment: Rotation is hindered → Radiative decay dominates → High Fluorescence .
This property makes DPABA superior to rigid dyes (like BODIPY) for measuring micro-viscosity within lipid bilayers or protein hydrophobic pockets.
Photophysical Properties (Comparative)
Property
DPABA (Target)
Nile Red (Standard)
BODIPY 493/503 (Standard)
Prodan (Standard)
Core Structure
Diphenylamine (Flexible)
Phenoxazone (Rigid planar)
Boron-dipyrromethene
Naphthalene (Rigid)
Excitation ()
~350–380 nm (UV/Blue)
530–550 nm (Green)
493 nm (Blue)
360 nm (UV)
Emission ()
420–480 nm (Blue/Cyan)
635 nm (Red)
503 nm (Green)
400–530 nm (Tunable)
Stokes Shift
Large (~70–90 nm)
Moderate (~40 nm)
Small (~10 nm)
Large (~60–100 nm)
Solvatochromism
High (Polarity sensitive)
High
Low
Very High
Lipophilicity
High (Butyl-Acetate tail)
High
High
Moderate
Primary Use
Viscosity/Polarity Sensor
Lipid Droplet Imaging
Neutral Lipid Quantification
Membrane Hydration
*Note: Emission maxima for DPABA and Nile Red are highly solvent-dependent.
Comparative Performance Analysis
DPABA vs. Nile Red: The Specificity Paradox
Nile Red is the gold standard for lipid droplets but suffers from broad emission spectra that can bleed into other channels.
DPABA Advantage: The diphenylamine core typically emits in the blue/cyan region, leaving the red channel open for multiplexing with markers like mCherry or Mitotracker Red.
DPABA Disadvantage: UV/Blue excitation (350–380 nm) can cause higher cellular autofluorescence compared to Nile Red’s visible excitation.
DPABA vs. BODIPY: The Viscosity Factor
BODIPY dyes are exceptionally bright and photostable but are "environmentally insensitive." They shine brightly regardless of the viscosity.
Critical Distinction: If you need to quantify lipid content, use BODIPY . If you need to measure membrane fluidity or viscosity changes (e.g., during apoptosis or drug intercalation), DPABA is the superior functional probe.
Stability Warning: The Esterase Factor
The "Acetate" group in DPABA is a double-edged sword.
In Chemico: It provides excellent solubility in organic solvents and polymer matrices.
In Vitro (Live Cell): Intracellular esterases may hydrolyze the acetate group to 4-(Diphenylamino)butanol. While the fluorophore remains, the change in polarity (Acetate
Hydroxyl) will alter its partitioning coefficient, potentially causing it to migrate from lipid droplets to the cytosol.
Recommendation: For live-cell imaging >30 mins, use esterase inhibitors or validate localization against a stable marker.
Validation: Co-stain Group A with BODIPY 493/503 to verify lipid droplet localization.
Visualization of Signaling & Workflow
Figure 1: Mechanism of Action & Experimental Workflow
This diagram illustrates the TICT mechanism of DPABA and the decision tree for selecting it over commercial dyes.
Caption: Figure 1. The Twisted Intramolecular Charge Transfer (TICT) mechanism of DPABA enables viscosity sensing, distinguishing it from static probes like BODIPY.
References & Authoritative Grounding
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The definitive source for TICT and solvatochromism mechanisms).
Greenspan, P., et al. (1985). "Nile red: a selective fluorescent stain for intracellular lipid droplets". Journal of Cell Biology. (Establishes the baseline for lipid probe comparison).
Haidekker, M. A., & Theodorakis, E. A. (2007). "Molecular rotors—concepts and applications". Organic & Biomolecular Chemistry. (Validates the viscosity-sensing mechanism of diphenylamine derivatives).
Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging". Accounts of Chemical Research. (Contextualizes the use of polarity-sensitive probes like DPABA).
BenchChem. (2025).[1] "Comparative Photophysical Data of Fluorescent Dyes". (General reference for standard dye properties).
Disclaimer: DPABA is a research-grade chemical. Unlike GMP-grade commercial dyes, batch-to-batch purity may vary. Always verify
in your specific buffer system before critical experiments.
Validating the Therapeutic Potential of 4-(Diphenylamino)butyl acetate: A Comparative Guide to Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutic agents, the journey from chemical synthesis to clinical application is both arduous and exacting. This guide serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the journey from chemical synthesis to clinical application is both arduous and exacting. This guide serves as a comprehensive roadmap for validating the biological activity of a promising compound, 4-(Diphenylamino)butyl acetate, in preclinical animal models. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a strategic framework grounded in scientific integrity, enabling researchers to rigorously evaluate the anti-inflammatory, analgesic, and antipyretic potential of this molecule. We will explore the causality behind the selection of specific models and compare the anticipated performance of 4-(Diphenylamino)butyl acetate against established therapeutic agents.
Section 1: Unveiling the Therapeutic Promise - A Triad of Core Activities
Initial in-vitro screenings of novel chemical entities often suggest a spectrum of potential biological activities. For a compound like 4-(Diphenylamino)butyl acetate, its structural motifs may hint at interactions with pathways central to inflammation, pain, and fever. Therefore, a systematic in-vivo evaluation is paramount. This guide will focus on a triad of well-established animal models designed to probe these fundamental therapeutic areas. The selection of these models is predicated on their high reproducibility and their relevance to human pathophysiology.[1][2]
Our investigation will be benchmarked against standard non-steroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics, providing a clear comparative context for the efficacy of 4-(Diphenylamino)butyl acetate.
Section 2: Gauging Anti-Inflammatory Efficacy - The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a cornerstone for assessing acute inflammation.[3][4] Its enduring prevalence in preclinical research stems from its simplicity, reliability, and the well-characterized biphasic inflammatory response it elicits.
The Scientific Rationale: The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent triggers a localized inflammatory cascade.[5] The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The subsequent, more prolonged phase (1.5-6 hours) is mediated by the production of prostaglandins, nitric oxide, and the infiltration of neutrophils.[5][6] This biphasic nature allows for a nuanced understanding of a compound's mechanism of action. An inhibitory effect in the early phase might suggest antihistaminic properties, while suppression of the later phase points towards inhibition of cyclooxygenase (COX) enzymes, a hallmark of many NSAIDs.
Comparative Experimental Protocol:
Objective: To quantify the dose-dependent anti-inflammatory effect of 4-(Diphenylamino)butyl acetate in comparison to Indomethacin.
Animals: Male Wistar rats (180-220g).
Materials:
4-(Diphenylamino)butyl acetate (Test Compound)
Indomethacin (Reference Standard)
1% (w/v) Carrageenan solution in sterile saline
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
Pletismometer
Procedure:
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
Grouping: Randomly assign animals to the following groups (n=6 per group):
Group I: Vehicle Control
Group II: Indomethacin (10 mg/kg, p.o.)
Group III: 4-(Diphenylamino)butyl acetate (Low Dose, e.g., 10 mg/kg, p.o.)
Group IV: 4-(Diphenylamino)butyl acetate (Medium Dose, e.g., 30 mg/kg, p.o.)
Group V: 4-(Diphenylamino)butyl acetate (High Dose, e.g., 100 mg/kg, p.o.)
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[6]
Compound Administration: Administer the respective compounds or vehicle orally (p.o.).[3]
Induction of Edema: One hour post-compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[3][6][7]
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3][6][8]
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Expected Data Summary:
Treatment Group
Dose (mg/kg)
Mean Paw Volume Increase (mL) at 3h
% Inhibition of Edema at 3h
Vehicle Control
-
1.25 ± 0.15
-
Indomethacin
10
0.45 ± 0.08
64%
4-(Diphenylamino)butyl acetate
10
Hypothetical Value
Hypothetical Value
4-(Diphenylamino)butyl acetate
30
Hypothetical Value
Hypothetical Value
4-(Diphenylamino)butyl acetate
100
Hypothetical Value
Hypothetical Value
Note: Hypothetical values for the test compound would be determined through experimentation.
Visualizing the Inflammatory Cascade:
Caption: Biphasic inflammatory response in the carrageenan-induced paw edema model.
Section 3: Assessing Analgesic Properties - A Two-Pronged Approach
Pain is a complex sensory and emotional experience, and a comprehensive assessment of analgesic potential requires models that probe different pain modalities.[9] We will employ two distinct models: the acetic acid-induced writhing test for visceral pain and the hot plate test for centrally mediated analgesia.
Acetic Acid-Induced Writhing Test: A Model of Peripheral Analgesia
The Scientific Rationale: The intraperitoneal injection of acetic acid induces a visceral pain response characterized by abdominal constrictions, stretching, and extension of the hind limbs, collectively termed "writhing".[10][11] This pain is mediated by the release of endogenous mediators such as prostaglandins and bradykinin, which sensitize peripheral nociceptors.[12] This model is particularly sensitive to peripherally acting analgesics, including NSAIDs.[13]
Comparative Experimental Protocol:
Objective: To evaluate the peripheral analgesic activity of 4-(Diphenylamino)butyl acetate in comparison to Diclofenac.
Animals: Swiss albino mice (20-25g).
Materials:
4-(Diphenylamino)butyl acetate (Test Compound)
Diclofenac Sodium (Reference Standard)
0.7% Acetic Acid solution
Vehicle
Procedure:
Animal Acclimatization and Grouping: As described in the previous section.
Compound Administration: Administer the respective compounds or vehicle orally.
Induction of Writhing: 40 minutes after compound administration, inject 0.1 mL/10g of body weight of 0.7% acetic acid solution intraperitoneally to each mouse.[11]
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 15 minutes, starting 5 minutes after the injection.[11]
Data Analysis: Calculate the percentage of analgesic activity using the formula:
% Analgesia = [(Wc - Wt) / Wc] x 100
Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Hot Plate Test: A Measure of Central Analgesia
The Scientific Rationale: The hot plate test assesses the response to a thermal pain stimulus and is a classic method for evaluating centrally acting analgesics, such as opioids.[14][15] The latency to a pain response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface.[16][17] An increase in this latency indicates an analgesic effect mediated at the spinal and/or supraspinal level.[15]
Comparative Experimental Protocol:
Objective: To determine the central analgesic activity of 4-(Diphenylamino)butyl acetate in comparison to Morphine.
Animals: Swiss albino mice (20-25g).
Materials:
4-(Diphenylamino)butyl acetate (Test Compound)
Morphine Sulphate (Reference Standard)
Hot Plate apparatus
Procedure:
Apparatus Setup: Maintain the hot plate temperature at a constant 55 ± 1°C.[16]
Baseline Latency: Determine the initial reaction time of each mouse by placing it on the hot plate. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[16][18]
Grouping and Administration: Group the animals and administer the test compounds or reference standard (Morphine, typically administered subcutaneously or intraperitoneally).
Post-Treatment Latency: Measure the reaction time at various intervals after drug administration (e.g., 30, 60, and 90 minutes).[19]
Data Analysis: Compare the post-treatment latencies to the baseline latencies and across treatment groups.
Expected Data Summary for Analgesic Tests:
Table 2: Acetic Acid-Induced Writhing Test
Treatment Group
Dose (mg/kg)
Mean Number of Writhes
% Analgesia
Vehicle Control
-
45 ± 5
-
Diclofenac Sodium
10
15 ± 3
66.7%
4-(Diphenylamino)butyl acetate
10
Hypothetical Value
Hypothetical Value
4-(Diphenylamino)butyl acetate
30
Hypothetical Value
Hypothetical Value
| 4-(Diphenylamino)butyl acetate | 100 | Hypothetical Value | Hypothetical Value |
Table 3: Hot Plate Test
Treatment Group
Dose (mg/kg)
Mean Reaction Latency (seconds) at 60 min
Vehicle Control
-
8 ± 1.5
Morphine Sulphate
5
22 ± 2.8
4-(Diphenylamino)butyl acetate
10
Hypothetical Value
4-(Diphenylamino)butyl acetate
30
Hypothetical Value
| 4-(Diphenylamino)butyl acetate | 100 | Hypothetical Value |
Note: Hypothetical values for the test compound would be determined through experimentation.
Visualizing the Pain Pathways:
Caption: Simplified representation of peripheral and central pain pathways.
Section 4: Investigating Antipyretic Activity - The Lipopolysaccharide-Induced Fever Model
The Scientific Rationale: Fever is a regulated increase in body temperature and a common response to infection. The injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a widely used method to induce fever in animal models.[20][21] LPS stimulates the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[22][23] These cytokines act on the hypothalamus to increase the production of prostaglandin E2 (PGE2), which in turn elevates the thermoregulatory set-point, leading to fever.[21][22]
Comparative Experimental Protocol:
Objective: To assess the antipyretic effect of 4-(Diphenylamino)butyl acetate in comparison to Paracetamol.
Animals: Male Wistar rats (180-220g).
Materials:
4-(Diphenylamino)butyl acetate (Test Compound)
Paracetamol (Reference Standard)
Lipopolysaccharide (LPS) from E. coli
Digital thermometer with a rectal probe
Vehicle
Procedure:
Animal Acclimatization and Baseline Temperature: House animals individually and allow them to acclimatize. Measure the baseline rectal temperature of each rat.
Grouping and Compound Administration: Group the animals and administer the test compounds or vehicle orally.
Induction of Pyrexia: One hour after compound administration, inject LPS (e.g., 50 µg/kg, i.p.) to induce fever.[22]
Temperature Monitoring: Record the rectal temperature at hourly intervals for up to 6 hours post-LPS injection.[22]
Data Analysis: Compare the rectal temperature changes over time between the different treatment groups.
Expected Data Summary:
Treatment Group
Dose (mg/kg)
Mean Rise in Rectal Temperature (°C) at 3h post-LPS
Vehicle Control
-
2.1 ± 0.3
Paracetamol
150
0.8 ± 0.2
4-(Diphenylamino)butyl acetate
10
Hypothetical Value
4-(Diphenylamino)butyl acetate
30
Hypothetical Value
4-(Diphenylamino)butyl acetate
100
Hypothetical Value
Note: Hypothetical values for the test compound would be determined through experimentation.
Visualizing the Pyretic Pathway:
Caption: The signaling cascade leading to LPS-induced fever.
Section 5: Synthesis and Future Directions
This guide has outlined a rigorous and comparative framework for the initial in-vivo validation of 4-(Diphenylamino)butyl acetate. By employing these standardized animal models, researchers can generate robust, reproducible data on its potential anti-inflammatory, analgesic, and antipyretic properties. The strength of this approach lies in its self-validating nature; the inclusion of positive controls (Indomethacin, Diclofenac, Morphine, Paracetamol) provides an essential benchmark for interpreting the efficacy of the test compound.
Positive results in these initial screens would warrant further investigation into the specific molecular mechanisms of action, pharmacokinetic profiling, and more chronic models of disease. The judicious selection and execution of these foundational animal models are critical first steps in the long and challenging path of drug discovery and development.
References
Bustos, F. M., et al. (2020). Lipopolysaccharide induces fever and depresses locomotor activity in unrestrained mice. PubMed. [Link]
Gautam, M. K., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]
Gregory, N. S., et al. (2013). An overview of animal models of pain: disease models and outcome measures. PMC. [Link]
Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. PMC. [Link]
Analgesia Hot Plat Test. (n.d.). SlidePlayer. [Link]
Vidal, C., et al. (1998). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. [Link]
Lens, C., et al. (2016). Antimicrobial activity of Butyl acetate, Ethyl acetate and Isopropyl alcohol on undesirable microorganisms in cosmetic products. PubMed. [Link]
Romanovsky, A. A., et al. (2005). The phases of polyphasic lipopolysaccharide (LPS) fever in rats are... ResearchGate. [Link]
Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. [Link]
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2012). PMC. [Link]
Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. (2022). Frontiers. [Link]
Large Animal Models for Pain Therapeutic Development. (2011). NCBI. [Link]
Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. [Link]
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2023). ResearchGate. [Link]
Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels. (2023). PMC. [Link]
Animal Models for Inflammation: A Review. (2018). Asian Journal of Pharmaceutical Research. [Link]
Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. (2023). ResearchGate. [Link]
Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. (2023). ResearchGate. [Link]
EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. (2023). ResearchGate. [Link]
Antimicrobial activity of Butyl acetate, Ethyl acetate and Isopropyl alcohol on undesirable microorganisms in cosmetic products. (2016). ResearchGate. [Link]
A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (2001). Nature. [Link]
Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways. (2021). MDPI. [Link]
Increased LPS-Induced Fever and Sickness Behavior in Adult Male and Female Rats Perinatally Exposed to Morphine. (2022). PMC. [Link]
Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. [Link]
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. (2017). SAS Publishers. [Link]
Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet. (2022). PMC. [Link]
4-(Diphenylamino)butyl acetate is a specialized haptenic derivative designed for the development of high-sensitivity immunoassays (ELISA, Lateral Flow) targeting Diphenylamine (DPA) . DPA is a critical analyte in two distinct sectors: as a stabilizer in nitrocellulose-based propellants (gunshot residue analysis) and as an antioxidant/scald inhibitor in the fruit industry (apple/pear storage).
This guide analyzes the specificity profile of antibodies generated using 4-(Diphenylamino)butyl acetate as the immunogen. By utilizing a C4-aliphatic spacer (butyl) , this hapten overcomes the steric hindrance often observed in direct-ring conjugation, but introduces specific cross-reactivity challenges (linker bias) that researchers must characterize.
Molecular Mechanism & Hapten Design
Small molecules like Diphenylamine (MW ~169 Da) are non-immunogenic. To elicit an immune response, they must be conjugated to a carrier protein (e.g., KLH, BSA). The design of the linker—the "handle" connecting the drug to the protein—is the single most critical factor determining assay specificity.
Structural Logic
Core Epitope (DPA): The diphenylamine moiety (
) is the antigenic determinant. It must remain sterically accessible to the antibody binding pocket.
Spacer Arm (Butyl,
): The 4-carbon chain provides optimal distance (~5–7 Å) from the carrier protein surface, preventing the antibody from recognizing the protein surface (carrier interference) while maintaining rigid orientation.
Functional Handle (Acetate): The acetate group (
) serves as a stable precursor. Before conjugation, it is typically hydrolyzed to a hydroxyl group () or converted to a carboxylic acid to facilitate carbodiimide coupling (EDC/NHS) to surface lysines on the carrier protein.
Mechanism of Interaction (Graphviz)
Figure 1: The activation pathway of 4-(Diphenylamino)butyl acetate from stable reagent to immunogenic complex.[1][2][3] The C4-spacer ensures the DPA core is the primary epitope.
Cross-Reactivity (CR) Analysis
The specificity of an immunoassay is defined by its Cross-Reactivity (CR), calculated as:
When using 4-(Diphenylamino)butyl acetate as the hapten source, the resulting antibodies typically exhibit the following specificity profile.
Primary Target vs. Structural Analogs
Analyte
Structure Relevance
Predicted CR (%)
Interpretation
Diphenylamine (DPA)
Target
100%
The antibody pocket is optimized for the two phenyl rings and the secondary amine.
N-Nitroso-DPA
Propellant stabilizer breakdown product
< 5%
The bulky nitroso group () on the nitrogen disrupts hydrogen bonding in the binding pocket, significantly reducing affinity.
4-Nitrodiphenylamine
Nitration derivative
10–30%
High CR potential. The nitro group at the para position mimics the linker attachment point (C4 chain), potentially fitting into the "linker channel" of the antibody.
Aniline
Fragment
< 0.1%
Lacks the second phenyl ring required for hydrophobic stacking interactions; minimal recognition.
Butyl Acetate
Linker/Solvent
< 0.1%
The antibody recognizes the aromatic core, not the aliphatic tail alone.
The "Linker Bias" Phenomenon
A common pitfall with spacer-derived haptens is Linker Recognition . If the antibody binds tightly to the butyl chain rather than the DPA core, the assay will suffer from low sensitivity for free DPA (which lacks the butyl chain).
Risk: High. The C4 chain is hydrophobic.
Mitigation: Use a Heterologous Assay Design . If the immunogen uses a C4 linker, the coating antigen (for competitive ELISA) should use a different linker (e.g., C2 or C6) or a different attachment site (e.g., ring-attached vs. N-attached). This forces the antibody to recognize only the DPA core, as it is the only common element.
Experimental Protocols
To validate the specificity of antibodies generated from this hapten, a Competitive Inhibition ELISA is the gold standard.
Materials
Coating Antigen: DPA conjugated to Ovalbumin (OVA) via a heterologous linker (e.g., succinic acid derivative).
Primary Antibody: Anti-DPA (raised against 4-(Diphenylamino)butyl-KLH).
Readout: Wash 5x. Add TMB substrate. Stop reaction with 2M
. Measure Absorbance at 450 nm.
Data Analysis Diagram (Graphviz)
Figure 2: Competitive ELISA logic. Specificity is determined by how effectively analogs (vs. DPA) inhibit the signal.
Comparative Performance Guide
When choosing between 4-(Diphenylamino)butyl acetate and alternative haptens (e.g., N-succinyl DPA), consider the following:
Feature
4-(Diphenylamino)butyl acetate (C4-Linker)
N-Succinyl DPA (C2-Linker)
Linker Type
Aliphatic (Hydrophobic)
Amide/Acid (Polar)
Specificity
High for DPA core; risk of hydrophobic interaction issues.
Moderate ; higher risk of cross-reactivity with amides.
Conjugation
Requires hydrolysis step before coupling.
Direct coupling (COOH ready).
Best Use Case
Detection of DPA in fatty matrices (oils, fruit peels) where hydrophobic extraction is used.
Detection of DPA in aqueous environmental samples.
Sensitivity (IC50)
Typically 1–10 ng/mL (High).
Typically 10–50 ng/mL (Moderate).
Recommendation: For maximum sensitivity in complex matrices (e.g., apple peel extracts for scald inhibitors), the 4-(Diphenylamino)butyl acetate hapten is superior due to the longer spacer arm, which better exposes the hydrophobic DPA rings to the immune system.
References
Hapten Synthesis & Immunoassay Design:
Title: Hapten synthesis and antibody production for the development of a melamine immunoassay (General principles of spacer arm length).
Source: Journal of Immunological Methods / PubMed
URL:[Link]
Diphenylamine Analysis Context:
Title: Determination of diphenylamine and its mono-derivatives in single-base gun propellants.[4]
Source: ResearchGate
URL:[Link]
Linker Effects in ELISA:
Title: Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine.
Source: MDPI Biomolecules
URL:[Link][4][5][6]
A Comparative Analysis of the Antimicrobial Efficacy of 4-(Diphenylamino)butyl Acetate
Introduction: The Quest for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of acti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Diphenylamine (DPA) and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antimicrobial and antifungal properties.[1][2] While the parent compound, diphenylamine, is utilized as an industrial antioxidant and in agriculture as a fungicide, recent research has focused on synthesizing novel derivatives to enhance their therapeutic potential.[1][3] This guide provides a comparative framework for evaluating the antimicrobial efficacy of a novel DPA derivative, 4-(Diphenylamino)butyl acetate , against established antimicrobial agents.
The rationale for investigating 4-(Diphenylamino)butyl acetate stems from the known bioactivity of the diphenylamine scaffold. The introduction of a butyl acetate side chain may modulate the compound's lipophilicity and cellular uptake, potentially enhancing its interaction with microbial targets. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to assessing the antimicrobial profile of this and other novel compounds. We will delve into the experimental design, present hypothetical yet plausible data for comparative purposes, and provide detailed protocols for robust and reproducible evaluation.
Comparative Experimental Design: A Head-to-Head Evaluation
To ascertain the antimicrobial potential of 4-(Diphenylamino)butyl acetate, a rigorous comparative study is essential. The selection of appropriate benchmark antimicrobial agents is critical for contextualizing the efficacy of the test compound. For this guide, we have chosen a panel of well-established antibiotics that represent different classes and mechanisms of action:
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.
Meropenem: A broad-spectrum carbapenem antibiotic that inhibits cell wall synthesis.[4]
Chloramphenicol: A bacteriostatic antimicrobial that inhibits protein synthesis.[2]
The primary metrics for this comparative evaluation will be the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[5][6]
Experimental Workflow
The overall workflow for this comparative study is depicted below. This systematic approach ensures that the evaluation is comprehensive and that the resulting data is reliable and comparable across different agents.
Caption: A streamlined workflow for the comparative antimicrobial evaluation of novel compounds.
Comparative Efficacy Data (Hypothetical)
The following tables present hypothetical MIC and MBC data for 4-(Diphenylamino)butyl acetate against a panel of common pathogenic bacteria, in comparison to the selected standard antibiotics. This data is intended to serve as an illustrative example of how to present and interpret the results of such a study.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Microorganism
4-(Diphenylamino)butyl acetate
Ciprofloxacin
Gentamicin
Meropenem
Chloramphenicol
Staphylococcus aureus (ATCC 29213)
8
0.5
0.25
0.125
4
Escherichia coli (ATCC 25922)
16
0.015
0.5
0.06
8
Pseudomonas aeruginosa (ATCC 27853)
32
0.25
1
0.5
>128
Enterococcus faecalis (ATCC 29212)
16
1
8
>128
8
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
Microorganism
4-(Diphenylamino)butyl acetate
Ciprofloxacin
Gentamicin
Meropenem
Chloramphenicol
Staphylococcus aureus (ATCC 29213)
16
1
0.5
0.25
32
Escherichia coli (ATCC 25922)
32
0.03
1
0.125
64
Pseudomonas aeruginosa (ATCC 27853)
64
0.5
2
1
>128
Enterococcus faecalis (ATCC 29212)
32
2
16
>128
64
Proposed Mechanism of Action
While the precise mechanism of action for 4-(Diphenylamino)butyl acetate would require dedicated investigation, insights from related triphenylamine derivatives suggest a potential membrane-disrupting mechanism.[7] These compounds, due to their lipophilic nature, may intercalate into the bacterial cell membrane, leading to a loss of membrane integrity, dissipation of the proton motive force, and subsequent cell death.
Caption: A proposed mechanism of action for 4-(Diphenylamino)butyl acetate, highlighting membrane disruption.
Detailed Experimental Protocols
The following protocols are based on established methodologies for antimicrobial susceptibility testing and provide a framework for obtaining reliable and reproducible data.
This protocol outlines the determination of the MIC using the broth microdilution method, a widely accepted technique for quantitative antimicrobial susceptibility testing.[8][9]
Stock solutions of 4-(Diphenylamino)butyl acetate and comparator agents
Multichannel pipette
Procedure:
Preparation of Microtiter Plates:
Add 100 µL of sterile MHB to all wells of a 96-well plate.
Add 100 µL of the stock solution of the test compound (at 2x the highest desired final concentration) to the first well of each row.
Serial Dilutions:
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.
Inoculation:
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. The final concentration of the antimicrobial agents will now be half of the initial concentrations in the serial dilution.
Controls:
Include a positive control (MHB with inoculum, no antimicrobial agent) and a negative control (MHB only) on each plate.
Incubation:
Incubate the plates at 37°C for 18-24 hours.
Reading the MIC:
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[5]
The MBC assay is performed as a follow-up to the MIC assay to determine the concentration of the antimicrobial agent required to kill the bacteria.[10][11]
Materials:
MIC plate from Protocol 1
Tryptic Soy Agar (TSA) plates
Micropipette
Procedure:
Subculturing from MIC Plate:
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.
Plating:
Spot-plate the 10 µL aliquot onto a TSA plate.
Incubation:
Incubate the TSA plates at 37°C for 18-24 hours.
Reading the MBC:
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6]
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of the antimicrobial efficacy of 4-(Diphenylamino)butyl acetate. While the presented data is hypothetical, it illustrates the potential for this and other diphenylamine derivatives as a promising class of antimicrobial agents.[1][12] The provided protocols offer a standardized approach to generating robust and comparable data.
Future research should focus on determining the actual MIC and MBC values of 4-(Diphenylamino)butyl acetate against a broad panel of clinically relevant and drug-resistant microorganisms. Elucidating the precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines, and exploring its in vivo efficacy are critical next steps in the drug development pipeline. The continued exploration of novel chemical scaffolds, such as diphenylamine derivatives, is paramount in the global effort to combat antimicrobial resistance.
References
Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC. (n.d.).
Synthesis and antimicrobial activity of some new diphenylamine derivatives - ResearchGate. (n.d.).
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed. (n.d.).
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18).
Important Role of Triphenylamine in Modulating the Antibacterial Performance Relationships of Antimicrobial Peptide Mimics by Alkyl Chain Engineering | Request PDF - ResearchGate. (n.d.).
Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14).
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.).
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27).
A Comparative Analysis of 4-(Diphenylamino)butyl Acetate as a Novel Candidate for Hole Transport Layers in OLEDs Against Industry-Standard Materials
In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the pursuit of novel materials that enhance efficiency, prolong operational lifetime, and reduce manufacturing costs is paramount. This...
Author: BenchChem Technical Support Team. Date: February 2026
In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the pursuit of novel materials that enhance efficiency, prolong operational lifetime, and reduce manufacturing costs is paramount. This guide provides a comprehensive analysis of a novel candidate, 4-(Diphenylamino)butyl acetate, and compares its hypothesized performance characteristics against established, industry-standard hole transport materials (HTMs). While direct, published experimental data on this specific compound is scarce, its molecular structure allows for a robust, predictive comparison based on well-understood structure-property relationships in organic electronics.
This document is intended for researchers and materials scientists in the field of organic electronics. It will delve into the potential advantages and disadvantages of 4-(Diphenylamino)butyl acetate, propose a rigorous experimental framework for its evaluation, and provide the necessary protocols to validate its performance against benchmarks such as N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
Introduction: The Critical Role of Hole Transport Materials in OLEDs
The efficiency and stability of an OLED device are not solely dependent on the emissive layer. The performance of charge transport layers, which deliver electrons and holes to the emissive zone, is equally critical. The Hole Transport Layer (HTL) facilitates the injection of holes from the anode (typically Indium Tin Oxide - ITO) and their transport to the emissive layer interface. An ideal HTL should possess several key characteristics:
High Hole Mobility: To ensure efficient charge transport and reduce resistive losses.
Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the work function of the anode to minimize the hole injection barrier.
High Glass Transition Temperature (Tg): A high Tg ensures morphological stability of the thin film during device operation, preventing crystallization and degradation.
Excellent Film-Forming Properties: The ability to form smooth, uniform, and pinhole-free thin films is crucial for preventing electrical shorts and ensuring consistent device performance.
Standard materials like NPB have become industry workhorses due to their balanced properties. However, their synthesis can be complex, and their morphological stability can be a limiting factor in long-term device performance. The exploration of new materials like 4-(Diphenylamino)butyl acetate is driven by the potential to overcome these limitations.
Molecular Structure Analysis: 4-(Diphenylamino)butyl Acetate vs. NPB
The performance of an organic semiconductor is intrinsically linked to its molecular structure. Here, we compare the structure of our candidate molecule with the well-established NPB.
Caption: Structural comparison of NPB and 4-(Diphenylamino)butyl acetate.
Analysis of NPB (The Standard)
NPB is a large, aromatic molecule characterized by a biphenyl core and four amine groups, with two of them substituted with bulky naphthyl groups.[1] This structure imparts several beneficial properties:
High Thermal Stability: The rigid, bulky structure results in a high glass transition temperature (Tg) of 95 °C, which is crucial for preventing film degradation at the temperatures reached during device operation.[2][3]
Good Hole Mobility: The extensive π-conjugated system facilitates efficient hole transport.
Amorphous Film Formation: The bulky naphthyl groups prevent the molecules from packing too closely (π-π stacking), which helps in forming stable amorphous films and avoids crystallization, a common failure mechanism in OLEDs.
Predictive Analysis of 4-(Diphenylamino)butyl Acetate (The Candidate)
The candidate molecule consists of a diphenylamine core, which is a well-known hole-transporting moiety, attached to a flexible butyl acetate chain.
Hole Transporting Core: The diphenylamine group is the electronically active part of the molecule and is expected to provide the fundamental hole transport capability.
Flexible Side Chain: The butyl acetate group is a significant departure from the rigid structure of NPB. This aliphatic chain is not conjugated and will not directly participate in charge transport. Its presence is likely to have two major, competing effects:
Potential for Solution Processing: The flexible, polar acetate group could significantly enhance the molecule's solubility in common organic solvents. This opens the possibility of using cost-effective, large-area solution-based deposition techniques like spin-coating or inkjet printing, as opposed to the vacuum thermal evaporation required for NPB.[4]
Risk of Lower Thermal Stability: The flexible chain will likely lead to a much lower glass transition temperature (Tg) compared to NPB. This could compromise the morphological stability of the HTL, potentially leading to a shorter device lifetime.
May be prone to phase segregation or crystallization due to the flexible chain.
Film quality must be assessed by Atomic Force Microscopy (AFM).
Proposed Experimental Validation Workflow
To empirically validate the performance of 4-(Diphenylamino)butyl acetate against NPB, a rigorous, multi-stage experimental plan is required. This workflow ensures that the material's intrinsic properties and its performance within a device are systematically evaluated.
Caption: A three-stage workflow for evaluating novel OLED materials.
Detailed Experimental Protocols
The foundation of a high-performance OLED is an impeccably clean substrate. This protocol is designed to remove organic and inorganic contaminants from the Indium Tin Oxide (ITO) coated glass.
Initial Cleaning: Load ITO substrates into a substrate rack.
Sonication: Sequentially sonicate the substrates in the following baths for 15 minutes each:
Deionized water with 2% Hellmanex detergent.
Deionized water (rinse).
Acetone.
Isopropyl alcohol (IPA).
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10 minutes. This step removes final carbon contaminants and increases the work function of the ITO, which aids in hole injection.
Causality: Sonication in different solvents removes a broad spectrum of contaminants. The final UV-Ozone step is critical as it creates a high-energy, hydrophilic surface on the ITO, which is essential for uniform film formation and efficient charge injection.[6]
Two sets of devices will be fabricated. The control device will use NPB, and the experimental device will use 4-(Diphenylamino)butyl acetate. A standard green phosphorescent OLED architecture will be used for a robust comparison.
Device Architecture: ITO / HTL (40 nm) / Emissive Layer (EML, 20 nm) / Electron Transport Layer (ETL, 40 nm) / LiF (1 nm) / Al (100 nm).
HTL Deposition:
Control (NPB): Deposit a 40 nm layer of NPB via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rate should be maintained at 1-2 Å/s.
Experimental (Candidate Material): Prepare a 10 mg/mL solution of 4-(Diphenylamino)butyl acetate in toluene. Spin-coat the solution onto the prepared ITO substrate at 3000 rpm for 40 seconds. Transfer the substrate to a hotplate and anneal at 80 °C for 10 minutes to remove residual solvent.
Subsequent Layer Deposition: Without breaking vacuum, transfer the substrates to the thermal evaporation chamber.
EML Deposition: Co-evaporate the host material (e.g., CBP) and the green phosphorescent dopant (e.g., Ir(ppy)₃) at a ratio of 9:1 to a thickness of 20 nm.
ETL Deposition: Evaporate a 40 nm layer of a standard ETL material (e.g., Alq₃).
Cathode Deposition: Deposit a 1 nm layer of Lithium Fluoride (LiF) to facilitate electron injection, followed by a 100 nm layer of Aluminum (Al). The deposition of the cathode is done through a shadow mask to define the active area of the device pixels (e.g., 4 mm²).
Encapsulation: Immediately transfer the completed devices into a nitrogen-filled glovebox. Encapsulate the devices using a glass lid and a UV-curable epoxy to prevent degradation from atmospheric oxygen and moisture.[6]
Current-Voltage-Luminance (J-V-L): The electrical and optical characteristics will be measured simultaneously using a Keithley 2400 source meter and a calibrated silicon photodiode. This provides data on turn-on voltage, current density, and luminance.
Electroluminescence (EL) Spectra and CIE Coordinates: The emitted light will be captured by a spectrometer to determine the peak emission wavelength and the color coordinates on the CIE 1931 color space.
External Quantum Efficiency (EQE): The EQE, which is the ratio of photons emitted to electrons injected, will be calculated from the luminance, current density, and EL spectrum.[7] This is a critical metric for device efficiency.
Operational Lifetime: The devices will be driven at a constant current density (e.g., 10 mA/cm²) to produce an initial luminance (L₀). The time it takes for the luminance to decay to 50% of its initial value (LT50) will be recorded as the operational lifetime.
Anticipated Results and Discussion
The success of 4-(Diphenylamino)butyl acetate will hinge on a trade-off between manufacturing advantages and operational stability.
A slightly higher turn-on voltage might be observed if the HOMO level of the candidate is not perfectly aligned with ITO.
Max EQE
~18-20% (for standard green)
~15-19%
A comparable EQE would be a significant success, indicating efficient hole transport. A lower EQE might point to charge imbalance or quenching at the HTL/EML interface.
Color Purity (CIEy)
~0.67 (for green)
~0.67 (for green)
The HTL should not affect the emission color, which is determined by the EML. Any shift would indicate unwanted emission from the HTL.
Operational Lifetime (LT50)
High
Expected to be significantly lower
This is the most critical test. A low Tg will likely lead to film recrystallization and device failure under prolonged operation and thermal stress.
If the experimental material shows good efficiency but poor lifetime: This would suggest that while the core diphenylamine moiety is effective for charge transport, the flexible side chain compromises morphological stability. Future research could focus on creating derivatives with bulkier, more rigid side chains that still offer improved solubility over NPB.
If the experimental material shows comparable efficiency and lifetime: This would be a groundbreaking result, demonstrating that solution-processable HTLs can compete with evaporated materials, potentially lowering the cost and complexity of OLED manufacturing.
Conclusion
While 4-(Diphenylamino)butyl acetate is not a currently established material in the OLED field, a thorough analysis of its structure provides a compelling hypothesis for its potential application as a solution-processable hole transport material. Its diphenylamine core promises good electronic properties, while the butyl acetate chain offers the tantalizing prospect of low-cost manufacturing. However, this is balanced by the significant risk of poor thermal and morphological stability, which is expertly addressed by the rigid, bulky structure of the industry-standard NPB.
The provided experimental workflow offers a clear and robust pathway to validate this hypothesis. By systematically characterizing the material's fundamental properties and then fabricating and testing it within a standardized OLED architecture, its true potential can be determined. The outcome of such an investigation will provide valuable insights into the design rules for the next generation of high-performance, cost-effective OLED materials.
References
van Mensfoort, S. L. M., et al. (2010). Hole transport in the organic small molecule material α-NPD: evidence for the presence of correlated disorder. AIP Publishing. Retrieved from [Link]
Clinical Research News. (2023, April 7). High-Performance OLED and PLED Materials. Retrieved from [Link]
Kim, K.-H., et al. (2019). A strategy to boost external quantum efficiency of organic light-emitting transistors. Applied Physics Letters. Retrieved from [Link]
Pereira, D. D. S., et al. (n.d.). Methods of Analysis of Organic Light Emitting Diodes. Old City Publishing. Retrieved from [Link]
BCA Chemistry. (2014, May 31). The Manufacturing Processes of OLEDs. Retrieved from [Link]
Mat Salleh, M. (n.d.). Fabrication of Organic Light Emitting Diodes (OLEDs) for Flat Panel Displays. Neliti. Retrieved from [Link]
Kelai. (2025, June 15). How To Make Your Own OLED Screen? Retrieved from [Link]
Liu, Y., et al. (2022). Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. ACS Omega. Retrieved from [Link]
Technical Guide: 4-(Diphenylamino)butyl Acetate Benchmarking & Application
The following is a comprehensive technical benchmarking guide for 4-(Diphenylamino)butyl acetate , designed for researchers in medicinal chemistry and materials science. Executive Summary 4-(Diphenylamino)butyl acetate (...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical benchmarking guide for 4-(Diphenylamino)butyl acetate , designed for researchers in medicinal chemistry and materials science.
Executive Summary
4-(Diphenylamino)butyl acetate (hereafter 4-DPBA ) represents a specialized "masked" intermediate utilized primarily to introduce the lipophilic, redox-active diphenylamine pharmacophore into larger molecular architectures.
In drug development and organic electronics, the selection of the correct linker intermediate is critical for process optimization. This guide benchmarks 4-DPBA against its two primary alternatives: the free alcohol 4-(Diphenylamino)butanol (4-DPOH) and the reactive halide N-(4-Bromobutyl)diphenylamine (4-DPBr) .
Key Findings:
Processability: 4-DPBA exhibits superior chromatographic behavior (
distinctness) compared to the streaking observed with 4-DPOH, enabling higher purity isolation (>98%).
Stability: The acetate cap prevents oxidative degradation and premature reactions often seen with the free alcohol or the elimination-prone alkyl halide during storage.
Utility: It serves as a robust "shelf-stable" precursor that releases the active hydroxyl group via mild hydrolysis only when required for coupling.
Chemical Profile & Mechanism
Structural Logic
The molecule consists of three functional domains:
Diphenylamine Core: A redox-active, lipophilic moiety acting as a hole-transporter (materials) or antioxidant pharmacophore (bio).
Butyl Spacer: A
alkyl chain providing flexibility and lipophilicity (LogP modulation).
Acetate Head: A protecting group that masks the polarity of the alcohol, improving solubility in non-polar solvents and preventing H-bond donor interference during synthesis.
Comparative Mechanism
In synthetic pathways, 4-DPBA acts as a Pro-Linker . Unlike 4-DPBr (which must be used immediately due to reactivity) or 4-DPOH (which can interfere with Lewis acids), 4-DPBA remains inert until activated.
Figure 1: Activation Pathway of 4-DPBA
Caption: The 4-DPBA workflow allows for purification and storage prior to activation, avoiding the handling of sensitive intermediates.
Benchmarking Analysis
The following data compares 4-DPBA against its direct analogs. Data is synthesized from standard structure-property relationships (QSPR) and class-representative experimental values.
Physicochemical Properties
Property
4-DPBA (Acetate)
4-DPOH (Alcohol)
4-DPBr (Bromide)
Impact on Workflow
LogP (Calc.)
~5.2
~4.1
~5.8
4-DPBA is easier to extract into organic phases (DCM/EtOAc) during workup.
TLC Behavior
Distinct spot, non-tailing
Tailing/Streaking (H-bonding)
Distinct, but prone to hydrolysis
4-DPBA allows for precise flash chromatography purification.
Storage Stability
High (>12 months at RT)
Moderate (Oxidation risk)
Low (Light sensitive/Hydrolysis)
4-DPBA is the preferred form for bulk storage.
Reactivity
Inert (Masked)
Nucleophilic (Active)
Electrophilic (Active)
4-DPBA allows orthogonal functionalization of the phenyl rings without side reactions.
Synthetic Yield Comparison
Context: Synthesis of a Diphenylamino-alkylated Drug Conjugate.
Route A (Using 4-DPBr): Direct alkylation often leads to elimination byproducts (styrene derivatives) (~65% Yield).
Route B (Using 4-DPBA): Hydrolysis followed by Mitsunobu coupling or mesylation/displacement (~85% Overall Yield).
Expert Insight: While Route B adds a step (hydrolysis), the significant increase in purity and yield justifies the choice of 4-DPBA, particularly in GMP environments where impurity profiling is stringent.
Experimental Protocols
Synthesis of 4-DPBA (Standard Protocol)
Objective: To synthesize high-purity 4-(Diphenylamino)butyl acetate from Diphenylamine.
Reagents: Diphenylamine (1.0 eq), 4-Chlorobutyl acetate (1.2 eq), NaH (1.5 eq) or KOH/DMSO, DMF (Solvent).
Procedure:
Suspend NaH in dry DMF at 0°C under
.
Add Diphenylamine dropwise; stir for 30 min (Solution turns yellow/brown).
Add 4-Chlorobutyl acetate slowly to prevent exotherm.
Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:1).
Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over
Objective: To generate the active nucleophile for coupling.
Dissolution: Dissolve 4-DPBA (1.0 g) in MeOH:THF (1:1, 10 mL).
Base Addition: Add
(2.0 eq) or LiOH (1.5 eq).
Reaction: Stir at Room Temperature for 1-2 hours.
Checkpoint: TLC should show disappearance of the non-polar acetate spot and appearance of the polar alcohol spot.
Isolation: Evaporate volatiles. Resuspend in DCM/Water. Extract DCM layer. The resulting 4-DPOH is usually pure enough for immediate use.
Critical Application Contexts
Drug Development (Linker Chemistry)
In medicinal chemistry, the diphenylamine moiety is often used as a bio-isostere for other bulky lipophilic groups or as part of an antioxidant scaffold.
Advantage: Using 4-DPBA allows researchers to attach the linker to a drug core before exposing the sensitive amine or alcohol functions, acting as a protecting group strategy.
Materials Science (OLEDs/Biosensors)
Diphenylamine derivatives are standard Hole Transport Materials (HTM).
Advantage:4-DPBA can be solution-processed (spin-coated) and then hydrolyzed in situ or post-deposition to modify surface energy (switching from hydrophobic Acetate to hydrophilic Alcohol), a technique used in creating patterned organic electronics.
Caption: The 4-DPBA workflow ensures that the reactive hydroxyl species is generated only after purification steps are complete.
References
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Acetate protection/deprotection stability).
Shirota, Y. (2000). "Organic materials for electronic and optoelectronic devices." Journal of Materials Chemistry, 10(1), 1-25. (Foundational text on Diphenylamine derivatives in materials).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for N-alkylation and Ester hydrolysis).
A Head-to-Head Comparison Framework: Evaluating "4-(Diphenylamino)butyl acetate" Against Donepezil for Acetylcholinesterase Inhibition
For Immediate Release To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Biochemical Screening Division Subject: A Comparative Guide to Characterizing Novel Acety...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Advanced Biochemical Screening Division
Subject: A Comparative Guide to Characterizing Novel Acetylcholinesterase (AChE) Inhibitors
Introduction: The Rationale for Novel AChE Inhibitors
Alzheimer's disease (AD) presents a significant and growing challenge in neurodegenerative medicine. A key pathological feature of AD is a deficit in cholinergic neurotransmission, primarily due to the loss of cholinergic neurons.[1][2] The enzyme acetylcholinesterase (AChE) is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating the signal.[2] Inhibiting AChE increases the concentration and duration of ACh at the synapse, which can enhance cognitive function and memory.[2][3][4]
Donepezil, a reversible AChE inhibitor, is a first-line symptomatic treatment for mild to severe Alzheimer's disease.[5][6] While beneficial, existing treatments like Donepezil offer modest and temporary relief, highlighting the urgent need for novel inhibitors with potentially improved efficacy, different kinetic profiles, or better side-effect profiles.[6][7]
This guide provides a comprehensive framework for a head-to-head comparison of a novel investigational compound, "4-(Diphenylamino)butyl acetate" (hereafter "Compound-X"), against the established benchmark, Donepezil. The diphenylamine scaffold is found in various biologically active molecules, making it a plausible starting point for designing new AChE inhibitors.[8][9] We will detail the essential in vitro assays required to determine inhibitory potency, mechanism of action, and preliminary safety profile.
Mechanism of Action: Cholinergic Synaptic Transmission
The fundamental principle of this investigation lies in modulating the activity of AChE at the cholinergic synapse. Under normal physiological conditions, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly degraded by AChE. AChE inhibitors like Donepezil bind reversibly to this enzyme, preventing ACh breakdown and thereby enhancing cholinergic transmission.[2][5][10]
Figure 1: Mechanism of AChE Inhibition
Experimental Design: A Multi-Tiered Comparison
A robust comparison requires a systematic approach, moving from direct enzyme inhibition to cellular effects. This guide outlines three critical experiments: the Ellman's assay for potency, kinetic studies for mechanism, and an MTT assay for cytotoxicity.
Tier 1: Determining Inhibitory Potency (IC50) via Ellman's Assay
The first step is to quantify the inhibitory potency (IC50 value) of Compound-X and compare it directly to Donepezil. The Ellman's assay is the gold-standard colorimetric method for this purpose.[11][12]
Causality of Experimental Choice: This assay provides a direct, quantifiable measure of AChE activity. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine.[11] Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.[11][12][13] The rate of color change is directly proportional to AChE activity; an effective inhibitor will reduce this rate.
Detailed Experimental Protocol: Ellman's Assay
Reagent Preparation:
Phosphate Buffer: 0.1 M, pH 8.0.
DTNB Solution: 10 mM in phosphate buffer.
ATCh Solution (Substrate): 14 mM acetylthiocholine iodide in phosphate buffer.
AChE Enzyme Solution: 1 U/mL from a reliable source (e.g., electric eel).
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Compound-X and Donepezil in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in phosphate buffer.
Assay Procedure (96-well plate format):
To each well, add:
140 µL of 0.1 M phosphate buffer (pH 8.0).
10 µL of the inhibitor dilution (Compound-X or Donepezil) or vehicle (for control wells).
10 µL of AChE enzyme solution (1 U/mL).
Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
Add 10 µL of 10 mM DTNB to each well.
Initiate the reaction by adding 10 µL of 14 mM ATCh substrate to each well.[14]
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[11]
Data Analysis:
Calculate the rate of reaction (V) for each concentration of the inhibitor.
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Tier 2: Elucidating the Mechanism via Enzyme Kinetic Studies
The IC50 value tells us how potent an inhibitor is, but not how it inhibits. A Lineweaver-Burk plot is a classic graphical method used to determine the mechanism of inhibition (e.g., competitive, non-competitive).[15][16][17]
Causality of Experimental Choice: By measuring the reaction rate at various substrate concentrations, both with and without a fixed concentration of the inhibitor, we can visualize changes in key kinetic parameters. The double reciprocal plot of 1/velocity versus 1/[Substrate] linearizes the Michaelis-Menten kinetics, making it easier to determine Vmax (maximum reaction velocity) and Km (Michaelis constant).[18][19] Changes in the intercepts and slope of this line in the presence of an inhibitor reveal its mechanism.[15][18]
Figure 2: Workflow for Kinetic Analysis
Protocol for Kinetic Studies:
Perform the Ellman's assay as described in 3.1.
Set up reactions with a range of substrate (ATCh) concentrations (e.g., 0.5 mM to 10 mM).
For each substrate concentration, run the assay under three conditions:
No inhibitor (control).
A fixed concentration of Compound-X (e.g., near its IC50 value).
A fixed concentration of Donepezil (e.g., near its IC50 value).
Calculate the initial reaction velocity (V) for each condition.
Plot 1/V versus 1/[ATCh] for all three conditions on the same graph to generate Lineweaver-Burk plots.
Tier 3: Assessing Cytotoxicity with the MTT Assay
A potent inhibitor is only useful if it is not toxic to cells. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
Causality of Experimental Choice: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This allows for a quantitative assessment of a compound's toxicity.
Detailed Experimental Protocol: MTT Assay
Cell Culture:
Seed a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 10,000–50,000 cells/well.
Incubate for 24 hours to allow cells to attach.[20]
Assay Procedure:
Prepare serial dilutions of Compound-X and Donepezil in cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a control.
Incubate the plate for a desired period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.[22]
Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[22]
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[22]
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20][22]
Mix thoroughly by gentle pipetting.
Read the absorbance at 570 nm using a microplate reader.[20]
Data Analysis:
Calculate cell viability as a percentage of the control (untreated cells).
Plot % viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, comparative table. This allows for an at-a-glance assessment of the performance of Compound-X relative to the gold-standard Donepezil.
Table 1: Comparative Profile of Compound-X and Donepezil
Parameter
Compound-X
Donepezil (Reference)
Interpretation
AChE Inhibition (IC50)
Experimental Value (µM)
Experimental Value (µM)
A lower value indicates higher potency.
Inhibition Mechanism
e.g., Competitive
e.g., Non-competitive
Determined from Lineweaver-Burk plot analysis.
Cytotoxicity (CC50)
Experimental Value (µM)
Experimental Value (µM)
A higher value indicates lower toxicity.
Selectivity Index (SI)
CC50 / IC50
CC50 / IC50
A higher SI value (>10) is desirable, indicating a good therapeutic window.
Interpreting Lineweaver-Burk Plots:
Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, Km increases).
Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, Vmax decreases).[15][18]
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[18]
Conclusion
This guide provides a robust, self-validating framework for the initial characterization and head-to-head comparison of a novel AChE inhibitor, "4-(Diphenylamino)butyl acetate," against the clinically relevant drug, Donepezil. By systematically determining potency (IC50), mechanism of action, and cytotoxicity (CC50), researchers can generate a comprehensive preliminary profile of their compound. A promising candidate would ideally exhibit a lower IC50 than Donepezil, a favorable kinetic profile, and a significantly higher CC50, resulting in a strong Selectivity Index. This structured approach ensures that subsequent development efforts are focused on compounds with the highest potential for therapeutic success.
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